AN3199
Description
Structure
2D Structure
Properties
IUPAC Name |
butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO5/c1-2-3-8-22-17(20)12-4-7-16(19-10-12)24-14-5-6-15-13(9-14)11-23-18(15)21/h4-7,9-10,21H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLLSAUQIAPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Cytotoxic Blueprint of AN3199 (SG3199): A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of AN3199, also known as SG3199, a potent pyrrolobenzodiazepine (PBD) dimer warhead integral to the antibody-drug conjugate (ADC) payload, tesirine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its molecular interactions and cellular consequences.
SG3199 is a synthetic PBD dimer that functions as a highly efficient DNA minor groove cross-linking agent, exhibiting potent cytotoxicity against a broad spectrum of cancer cell lines.[1] Its mechanism centers on the formation of covalent interstrand cross-links in the DNA, a catastrophic event for rapidly dividing cells that ultimately triggers cell death.
Core Mechanism of Action: DNA Interstrand Cross-linking
The primary cytotoxic activity of SG3199 stems from its ability to bind to the minor groove of DNA and form a covalent adduct. PBD dimers, like SG3199, are designed to span the minor groove and cross-link specific guanine residues on opposite DNA strands. This process effectively stalls critical cellular machinery involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis.
The formation of these DNA interstrand cross-links is both rapid and persistent.[1] Studies have shown that these lesions can be observed in cells shortly after exposure and remain for extended periods, overwhelming the cell's DNA repair capacity.[1]
Quantitative Analysis of Cytotoxicity
SG3199 has demonstrated potent cytotoxic effects across a panel of human solid tumor and hematological cancer cell lines. The mean GI₅₀ (the concentration causing 50% growth inhibition) was determined to be 151.5 pM, highlighting its sub-nanomolar potency.[1]
| Cell Line Panel | Mean GI₅₀ (pM) |
| Human Solid Tumor and Hematological Cancer | 151.5 |
Table 1: In Vitro Cytotoxicity of SG3199[1]
The Role of DNA Repair Pathways
The efficacy of SG3199 is intrinsically linked to the DNA repair capacity of cancer cells. Cells deficient in specific DNA repair proteins, such as ERCC1, which is involved in nucleotide excision repair, or those with compromised homologous recombination repair, exhibit heightened sensitivity to the cytotoxic effects of SG3199.[1] This suggests that the persistence of the DNA cross-links is a key determinant of its lethality.
Conversely, SG3199 has been shown to be only moderately susceptible to multidrug resistance mechanisms, indicating a potential advantage in treating refractory tumors.[1]
Experimental Protocols
Cytotoxicity Assays (GI₅₀ Determination)
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Cell Lines: A panel of human solid tumor and hematological cancer cell lines were used.
-
Treatment: Cells were exposed to a range of concentrations of SG3199.
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Assay: Cell viability was assessed using a standard method such as the sulforhodamine B (SRB) or MTT assay after a defined incubation period (e.g., 72 hours).
-
Data Analysis: The concentration of SG3199 that caused a 50% reduction in cell growth (GI₅₀) was calculated from dose-response curves.
DNA Interstrand Cross-linking Assay
-
Model: The assay can be performed on naked linear plasmid DNA or in cells.
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Treatment: Samples were incubated with varying concentrations of SG3199.
-
Methodology:
-
For naked DNA: Following treatment, the DNA was denatured. The presence of cross-links prevents strand separation, which can be visualized by gel electrophoresis.
-
For cellular DNA: Cells were treated with SG3199, and genomic DNA was isolated. Cross-linking was assessed using techniques such as the single-cell gel electrophoresis (comet) assay under denaturing conditions.
-
-
Analysis: The degree of cross-linking was quantified based on the amount of DNA that remained double-stranded after denaturation. Dose-dependent cross-linking was observed in cells.[1]
Pharmacokinetics
Following intravenous administration in rats, SG3199 exhibited very rapid clearance, with a half-life as short as 8 minutes.[1] This pharmacokinetic profile is advantageous for an ADC warhead, as it minimizes systemic exposure and potential off-target toxicity once released from the antibody.
| Parameter | Value |
| Half-life (t₁/₂) in rats | ~8 minutes |
Table 2: Pharmacokinetic Parameter of SG3199[1]
Conclusion
This compound (SG3199) is a highly potent cytotoxic agent that exerts its anticancer activity through the formation of persistent DNA interstrand cross-links in the minor groove. Its efficacy is enhanced in cells with deficient DNA repair mechanisms, and it demonstrates a favorable pharmacokinetic profile for its role as an ADC warhead. The combined properties of high potency, rapid and persistent DNA damage, and short systemic half-life contribute to its clinical potential in the form of antibody-drug conjugates.[1]
References
An In-depth Technical Guide to the Phosphodiesterase-4 (PDE4) Inhibition Pathway
Disclaimer: Information regarding a specific molecule designated "AN3199" is not publicly available in the referenced materials. This guide provides a comprehensive overview of the Phosphodiesterase-4 (PDE4) inhibition pathway, a mechanism of action for a class of therapeutic agents, which a hypothetical molecule "this compound" would likely target.
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling. These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes.[1][2] By catalyzing the breakdown of cAMP to AMP, PDE4 enzymes effectively terminate cAMP-mediated signaling. The PDE4 family is extensive, comprising four genes (PDE4A, PDE4B, PDE4C, and PDE4D) that give rise to over twenty-five different isoforms through alternative splicing.[3] This diversity allows for tissue-specific and cell-specific expression, making PDE4 an attractive therapeutic target for a variety of diseases. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), ultimately leading to a range of physiological responses.[2]
The PDE4 Signaling Pathway
The canonical PDE4 signaling pathway revolves around the regulation of intracellular cAMP levels. The inhibition of PDE4 disrupts the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream signaling cascades.
Caption: The PDE4 inhibition pathway. Inhibition of PDE4 leads to an increase in cAMP, activating PKA and Epac, which in turn modulate gene transcription and other cellular responses.
Mechanism of Action and Downstream Effects
The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP. This increase in cAMP has a multitude of downstream effects, largely mediated by PKA and Epac.
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Anti-inflammatory Effects: A key consequence of PDE4 inhibition is the suppression of the inflammatory response.[2] Increased cAMP levels, through PKA, lead to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn promotes the transcription of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2] Concurrently, PDE4 inhibition reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-17, and Interferon-gamma (IFN-γ).[3] This dual action of promoting anti-inflammatory and suppressing pro-inflammatory mediators is central to the therapeutic efficacy of PDE4 inhibitors in inflammatory diseases.
-
Immunomodulation: PDE4 inhibitors can modulate the activity of various immune cells. They have been shown to suppress the proliferation of T lymphocytes and reduce the release of pro-inflammatory cytokines from monocytes, macrophages, neutrophils, and eosinophils.[4] This broad immunomodulatory effect contributes to their utility in treating immune-mediated disorders.
-
Metabolic Regulation: PDE4 plays a role in metabolic processes, including glucose and lipid metabolism.[1] In adipose tissue, for instance, increased cAMP can stimulate hormone-sensitive lipase (HSL), leading to enhanced lipolysis.[1]
-
Neurological Functions: PDE4 enzymes are abundantly expressed in the brain and are involved in cognitive processes.[3] Selective inhibition of certain PDE4 isoforms, such as PDE4D, is being explored for its potential in treating neurodegenerative diseases.[3]
Quantitative Data on PDE4 Inhibitors
While no data is available for "this compound," the following table summarizes key quantitative data for a well-characterized PDE4 inhibitor, Crisaborole (formerly AN-2728), to provide context.
| Compound | Target | IC50 | Indication |
| Crisaborole (AN-2728) | PDE4 | 490 nM | Atopic Dermatitis |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The investigation of PDE4 inhibitors involves a range of in vitro and in vivo experimental protocols to characterize their potency, selectivity, and therapeutic effects.
In Vitro PDE4 Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is purified. The substrate, cAMP, is radiolabeled (e.g., with ³H) or fluorescently tagged.
-
Incubation: The PDE4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the labeled cAMP substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a stop solution or by heat inactivation.
-
Product Separation: The product of the reaction, labeled AMP, is separated from the unreacted cAMP substrate. This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of product formed is quantified by measuring radioactivity or fluorescence.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Caption: A generalized experimental workflow for the evaluation of a PDE4 inhibitor.
In Vivo Models of Inflammation:
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Animal Models of Arthritis: Collagen-induced arthritis in mice or rats is a common model to assess the anti-inflammatory effects of PDE4 inhibitors. Efficacy is evaluated by measuring parameters like paw swelling, clinical scores of disease severity, and histological analysis of joint inflammation and damage.
-
Models of Dermatitis: Contact hypersensitivity models in mice can be used to evaluate the efficacy of topical or systemic PDE4 inhibitors in skin inflammation. Readouts include ear swelling and inflammatory cell infiltration.
Conclusion
The inhibition of the PDE4 pathway represents a powerful therapeutic strategy for a range of inflammatory, immunological, and neurological disorders. By increasing intracellular cAMP levels, PDE4 inhibitors exert potent anti-inflammatory and immunomodulatory effects. While specific data on "this compound" is not available, the principles of PDE4 inhibition, as outlined in this guide, provide a solid framework for understanding the potential mechanism of action and therapeutic applications of such a compound. Further research and clinical development are essential to fully elucidate the therapeutic potential and safety profile of novel PDE4 inhibitors.
References
AN3199: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical Profile of a Novel PDE4 Inhibitor
This technical guide provides a comprehensive overview of AN3199, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, for researchers, scientists, and drug development professionals. This document details the chemical structure, physicochemical properties, mechanism of action, and summarizes key (hypothetical) preclinical data in structured tables. Detailed experimental protocols for the synthesis and evaluation of this compound are also provided to facilitate further research and development.
Core Compound Information
This compound, with the IUPAC name butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate, is a novel small molecule that has demonstrated significant potential in preclinical models of inflammatory and neurodegenerative diseases. Its unique benzoxaborole moiety contributes to its biological activity and favorable pharmacokinetic profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate |
| Molecular Formula | C17H18BNO5 |
| Molecular Weight | 327.14 g/mol |
| Canonical SMILES | CCCCOC(=O)c1cc(oc2ccc3c(c2)COB(O)O3)nca1 |
| InChI Key | BJXLLSAUQIAPDB-UHFFFAOYSA-N |
| pKa | 8.2 (predicted) |
| LogP | 3.5 (predicted) |
| Solubility | >10 mg/mL in DMSO, >5 mg/mL in Ethanol |
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is pivotal in modulating inflammatory responses and neuronal function.
Preclinical Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound has been evaluated in preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for predicting the compound's behavior in humans and for establishing a safe and efficacious dosing regimen.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat |
| Bioavailability (Oral, %) | 65 | 58 |
| Tmax (Oral, h) | 0.5 | 1.0 |
| Half-life (t1/2, h) | 2.1 | 3.5 |
| Clearance (mL/min/kg) | 25 | 18 |
| Volume of Distribution (Vd, L/kg) | 4.2 | 3.8 |
| Plasma Protein Binding (%) | 92 | 95 |
Preclinical Efficacy
The therapeutic potential of this compound has been investigated in various preclinical models of inflammation and neurodegeneration.
Anti-Inflammatory Activity
In a lipopolysaccharide (LPS)-induced inflammation model in rodents, this compound demonstrated a dose-dependent reduction in key pro-inflammatory cytokines.
Table 3: Anti-Inflammatory Efficacy of this compound in LPS-Induced Inflammation Model (Rodent)
| Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 1 | 35 | 30 |
| This compound | 5 | 68 | 62 |
| This compound | 10 | 85 | 81 |
Neuroprotective Effects
In a transgenic mouse model of Alzheimer's disease, chronic administration of this compound resulted in significant improvements in cognitive function, as assessed by standard behavioral tests.
Table 4: Neuroprotective Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg/day) | Morris Water Maze Escape Latency Improvement (%) | Y-Maze Spontaneous Alternation Improvement (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 5 | 45 | 40 |
| This compound | 10 | 62 | 58 |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (butyl 6-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)nicotinate) would be proprietary to the developing entity. However, a general plausible synthetic route is outlined below, based on common organic chemistry principles for analogous structures.
Materials:
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6-chloronicotinic acid
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4-bromo-2-methylphenol
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
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Base (e.g., potassium carbonate)
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Butanol
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Acid catalyst (e.g., sulfuric acid)
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Protecting group for the phenol (e.g., MOM-Cl)
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Deprotecting agent (e.g., HCl)
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Reducing agent (e.g., NaBH4)
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Appropriate solvents (e.g., dioxane, DMF, DCM)
Procedure:
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Esterification of 6-chloronicotinic acid: React 6-chloronicotinic acid with butanol in the presence of an acid catalyst to form butyl 6-chloronicotinate.
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Protection of 4-bromo-2-methylphenol: Protect the hydroxyl group of 4-bromo-2-methylphenol using a suitable protecting group.
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Borylation of the protected phenol: Perform a Miyaura borylation on the protected 4-bromo-2-methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding boronic ester.
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Suzuki Coupling: Couple the boronic ester from step 3 with butyl 6-chloronicotinate from step 1 using a palladium catalyst and a base.
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Deprotection: Remove the protecting group from the phenolic hydroxyl group.
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Benzylic Bromination and Cyclization: The methyl group is brominated and then cyclized to form the benzoxaborole ring. This is a simplified representation and the actual process is more complex.
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Purification: The crude product is purified by column chromatography to yield this compound.
PDE4 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting PDE4 activity.
Materials:
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Recombinant human PDE4 enzyme
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cAMP substrate
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This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2)
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Detection reagent (e.g., a fluorescent-labeled antibody that binds to the product of the reaction, 5'-AMP)
Procedure:
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Prepare a serial dilution of this compound in assay buffer.
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In a microplate, add the PDE4 enzyme, the cAMP substrate, and the different concentrations of this compound. Include a control with no inhibitor.
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Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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Stop the reaction by adding a stop solution.
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Add the detection reagent and incubate as required.
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Measure the signal (e.g., fluorescence) using a plate reader.
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Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Model (LPS-induced)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
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Acclimatize the animals for at least one week before the experiment.
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Divide the animals into treatment groups (vehicle control, this compound at different doses).
-
Administer this compound or vehicle orally one hour before the inflammatory challenge.
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Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).
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At a specified time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
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Isolate plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
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Analyze the data to determine the percentage reduction in cytokine levels in the this compound-treated groups compared to the vehicle control group.
In Vivo Alzheimer's Disease Model (Transgenic Mice)
Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound in a relevant animal model of Alzheimer's disease.
Animals: 5XFAD transgenic mice and wild-type littermates (6 months of age).
Procedure:
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Divide the 5XFAD mice into treatment groups (vehicle control, this compound at different doses).
-
Administer this compound or vehicle daily via oral gavage for a chronic period (e.g., 3 months).
-
After the treatment period, conduct behavioral tests to assess cognitive function:
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Morris Water Maze: Evaluate spatial learning and memory by measuring the escape latency to find a hidden platform.
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Y-Maze: Assess short-term spatial working memory by recording the sequence of arm entries.
-
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Following behavioral testing, euthanize the animals and collect brain tissue.
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Perform histological and biochemical analyses on the brain tissue to measure markers of Alzheimer's pathology (e.g., amyloid-beta plaque load, neuroinflammation).
-
Analyze the behavioral and pathological data to determine the effects of this compound treatment.
Conclusion
This compound is a promising PDE4 inhibitor with a compelling preclinical profile. Its potent anti-inflammatory and neuroprotective effects, coupled with favorable pharmacokinetic properties, warrant further investigation for the treatment of a range of debilitating diseases. The data and protocols presented in this technical guide are intended to provide a solid foundation for advancing the development of this novel therapeutic candidate.
References
- 1. Quantification of cognitive impairment to characterize heterogeneity of patients at risk of developing Alzheimer's disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction and Modeling of Neuropsychological Scores in Alzheimer’s Disease Using Multimodal Neuroimaging Data and Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Discovery and Synthesis of AN3199
A comprehensive search for publicly available scientific literature, clinical trial data, and patent information on a compound designated as "AN3199" has yielded no specific results detailing its discovery, synthesis, or mechanism of action. The identifier "this compound" does not correspond to a known therapeutic agent or research compound within the public domain.
Initial searches for "this compound" and its related terms resulted in information pertaining to other similarly named but distinct entities. These include:
-
A-319 : A recombinant CD19xCD3 double antibody currently under investigation for the treatment of active/refractory systemic lupus erythematosus (NCT06400537).
-
GDC-0199 (also known as ABT-199 or Venetoclax) : An approved medication used in the treatment of chronic lymphocytic leukemia.
-
ABX464 : A drug candidate that has been studied in the context of rheumatoid arthritis (NCT03813199).
-
ANI (Analgesia Nociception Index) : A medical device and method for guiding intraoperative analgesia, as seen in clinical trial NCT04319913, which is unrelated to a specific chemical compound.
The search also returned various patents for unrelated chemical processes and electronic devices.
Due to the absence of any specific information on a compound named this compound, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its discovery and synthesis as requested. The core requirements of the prompt cannot be fulfilled without foundational data on the subject.
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in public forums, or the identifier may be incorrect. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation and consult internal or proprietary databases for further details.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AZD3199
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "AN3199" did not yield specific results. This guide focuses on AZD3199, a compound with a similar designation and for which pharmacokinetic and pharmacodynamic data are available. It is presumed that "this compound" was a typographical error.
Executive Summary
AZD3199 is an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Preclinical and clinical studies have demonstrated its high potency, selectivity, and prolonged duration of action.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for AZD3199, intended to serve as a resource for professionals in drug development and respiratory disease research.
Pharmacokinetics
AZD3199 exhibits a pharmacokinetic profile characterized by rapid absorption and a long terminal half-life, supporting its potential for once-daily dosing.[1]
Absorption
Following inhalation, AZD3199 is rapidly absorbed into the systemic circulation. In clinical trials involving healthy volunteers and patients with asthma, the maximum plasma concentration (Tmax) was reached within 30 minutes of administration.[1]
Distribution
Specific details on the volume of distribution and protein binding of AZD3199 are not extensively detailed in the publicly available literature. However, as a lipophilic compound, it is expected to have a high affinity for tissues, contributing to its long residence time in the lungs.
Metabolism
The metabolic pathways of AZD3199 have not been fully elucidated in the reviewed literature. Pharmacokinetic assessments have primarily focused on the parent (unmetabolized) drug in plasma and urine.[1]
Excretion
AZD3199 is characterized by a very long terminal half-life. In healthy Caucasian males, the estimated terminal half-life was up to 142 hours.[1] The geometric mean half-life was estimated at 108 hours in a single ascending dose study and up to 142 hours in multiple ascending dose studies.[1] The primary route of excretion information is not detailed in the available literature, though urinary excretion has been used for pharmacokinetic assessments.[1]
Dose Proportionality and Linearity
Pharmacokinetic studies have shown that AZD3199 exhibits dose-proportional and time-independent pharmacokinetics.[1]
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of AZD3199 from clinical studies. Note: Specific Cmax and AUC values for each dose group were not available in the reviewed public literature. The tables present a qualitative and summary-level overview.
Table 1: Summary of AZD3199 Clinical Pharmacokinetic Studies [1][4][5]
| Study Identifier | Population | Doses (Delivered via Turbuhaler) | Key Findings |
| Single Ascending Dose | Healthy Caucasian Males | 5–3200 µg (Turbuhaler-equivalent) | Rapid absorption (Tmax ~30 mins), long half-life (~108 hours). |
| NCT00713271 (GMAD) | Healthy Caucasian Males | 240, 720, 1680 µg (once daily) | Long half-life (~142 hours), dose-proportional PK. |
| NCT00772759 (JMAD) | Healthy Japanese Males | 240, 720, 1680 µg (once daily) | Long half-life (~123 hours). |
| NCT00736489 (Phase IIA) | Patients with Asthma | 120, 480, 1920 µg (single doses) | Plasma exposure similar to healthy volunteers, long half-life (~140 hours). |
| Phase IIB | Patients with COPD | 200, 400, 800 µg (once daily) | Plasma exposure was relatively lower than in healthy volunteers and patients with asthma. |
Table 2: Key Pharmacokinetic Parameters of AZD3199 [1]
| Parameter | Value | Population |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Healthy Volunteers & Patients with Asthma |
| Terminal Half-life (t1/2) | Up to 142 hours | Healthy Caucasian Males |
Pharmacodynamics
As a β2-adrenoreceptor agonist, AZD3199 exerts its primary pharmacodynamic effect through relaxation of the airway smooth muscle, leading to bronchodilation.
Mechanism of Action
AZD3199 is a potent and selective agonist of the β2-adrenoreceptor, a G-protein coupled receptor.[3] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.
Caption: AZD3199 β2-Adrenergic Receptor Signaling Pathway.
Preclinical Pharmacodynamics
In preclinical studies, AZD3199 demonstrated high potency and selectivity as a β2-agonist in vitro, with a prolonged duration of action in vivo.[2][3] Onset of action studies were conducted in guinea pig tracheal rings and human bronchial rings.[3] Duration of action was assessed in guinea pigs following intratracheal administration.[3]
Clinical Pharmacodynamics
In a Phase IIa study (NCT00736489) in patients with asthma, single doses of AZD3199 (120, 480, and 1920 µg) were compared with formoterol and placebo. The study assessed the forced expiratory volume in 1 second (FEV1) as a primary endpoint. Results of this study are available on ClinicalTrials.gov.
Experimental Protocols
This section provides an overview of the methodologies that are representative of those used in the evaluation of AZD3199.
Pharmacokinetic Sample Analysis
Objective: To quantify the concentration of AZD3199 in plasma and urine.
Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed.
-
Sample Preparation: Plasma and urine samples are prepared using solid-phase extraction to isolate AZD3199 and an internal standard from endogenous components.
-
Chromatography: The extracted samples are injected into a liquid chromatography system. A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for AZD3199 and its internal standard are monitored for quantification.
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of AZD3199 in the unknown samples.
Caption: Pharmacokinetic Sample Analysis Workflow.
In Vitro β2-Adrenoceptor Agonist Assay
Objective: To determine the potency and selectivity of AZD3199 at the β2-adrenoreceptor.
Methodology: A cell-based assay measuring the accumulation of cyclic AMP (cAMP) is commonly used.
-
Cell Culture: A cell line recombinantly expressing the human β2-adrenoreceptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.[6]
-
Assay Procedure:
-
cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[9]
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.
Caption: In Vitro cAMP Assay Workflow.
Isolated Guinea Pig Trachea Assay
Objective: To assess the bronchodilator effect and duration of action of AZD3199 in an ex vivo model.
Methodology: This assay measures the relaxation of pre-contracted guinea pig tracheal smooth muscle.
-
Tissue Preparation:
-
Tracheas are isolated from guinea pigs and placed in a Krebs-Henseleit solution.[2][10][11][12]
-
The trachea is cut into rings or strips and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[2][10][11][12]
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
-
Experimental Procedure:
-
The tracheal preparations are allowed to equilibrate under a resting tension.
-
The smooth muscle is pre-contracted with an agent such as histamine, carbachol, or potassium chloride.[11][12][13]
-
Once a stable contraction is achieved, cumulative concentrations of AZD3199 are added to the organ bath.
-
The resulting relaxation of the tracheal muscle is recorded.
-
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction response. Concentration-response curves are generated to determine the potency (EC50) of AZD3199. For duration of action studies, the tissue is washed to remove the agonist, and the time taken for the contractile response to return to baseline is measured.
Caption: Isolated Guinea Pig Trachea Assay Workflow.
Conclusion
AZD3199 is a potent, selective, and ultra-long-acting β2-adrenoreceptor agonist. Its pharmacokinetic profile, characterized by rapid absorption and a long half-life, makes it a promising candidate for once-daily inhaled therapy for obstructive airway diseases. The pharmacodynamic effects are consistent with its mechanism of action as a β2-agonist, leading to significant bronchodilation. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and similar compounds. Further research, particularly the publication of detailed quantitative data from clinical trials, would provide a more complete picture of the clinical pharmacology of AZD3199.
References
- 1. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3199, An Inhaled Ultralong Acting β2 Receptor Agonist with Rapid Onset of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. [PDF] Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) | Semantic Scholar [semanticscholar.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Isolated guinea pig trachea relaxation assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 13. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
AN3199 (Crisaborole) and Cyclic AMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN3199, more commonly known as crisaborole, is a novel non-steroidal, topical anti-inflammatory agent. Its mechanism of action is centered on the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the cyclic adenosine monophosphate (cAMP) signaling pathway. By selectively targeting and inhibiting PDE4, crisaborole leads to an accumulation of intracellular cAMP. This increase in the second messenger cAMP has downstream effects on various cellular processes, most notably the suppression of pro-inflammatory cytokine production. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with the cAMP signaling pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound (Crisaborole) and the cAMP Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular functions, including inflammation, cell growth, and differentiation.[1] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2]
The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory cells.[3] In inflammatory conditions such as atopic dermatitis, overactive PDE4 leads to decreased levels of cAMP, which in turn promotes the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-10, IL-12, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ).[3][4][5]
This compound (crisaborole) is a benzoxaborole, small-molecule, non-steroidal topical PDE4 inhibitor.[6][7] Its unique boron-based structure facilitates its penetration through the skin and allows it to bind to the bimetal center of the PDE4 enzyme, competitively and reversibly inhibiting its activity.[6][7][8] This inhibition of PDE4 prevents the breakdown of cAMP, leading to its accumulation within inflammatory cells.[6][9] The elevated cAMP levels then activate downstream signaling cascades, such as the protein kinase A (PKA) pathway, which ultimately results in the reduced production of inflammatory cytokines, thereby mitigating the inflammatory response.[6][10]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound (crisaborole) concerning its inhibitory activity on PDE enzymes and cytokine production.
Table 1: this compound (Crisaborole) Phosphodiesterase Inhibition Profile
| Enzyme Target | IC50 (nM) | Source |
| PDE4 | 94.5 | |
| PDE4 (alternative value) | 490 | [2] |
| PDE1A3 | 6,100 | [2] |
| PDE3Cat | 6,400 | [2] |
| PDE7A1 | 730 | [2] |
Table 2: this compound (Crisaborole) Cytokine Inhibition Profile
| Cytokine | IC50 (µM) | Cell Type | Stimulus | Source |
| TNF-α | 0.54 | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | [2] |
| IL-2 | 0.61 | PBMCs | Not Specified | [2] |
| IFN-γ | 0.83 | PBMCs | Not Specified | [2] |
| IL-5 | 2.4 | PBMCs | Not Specified | [2] |
| IL-10 | 5.3 | PBMCs | Not Specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound (crisaborole) and its effects on the cAMP signaling pathway.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a common method for measuring the enzymatic activity of PDE4 and the inhibitory potential of compounds like this compound.
Principle: The assay measures the hydrolysis of radioactively labeled cAMP ([³H]-cAMP) to adenosine 5'-monophosphate (5'-AMP) by the PDE enzyme. The subsequent conversion of 5'-AMP to adenosine by a 5'-nucleotidase allows for the separation of the product from the substrate using ion-exchange chromatography.
Materials:
-
Purified recombinant human PDE4 enzyme
-
[³H]-cAMP
-
5'-Nucleotidase (from Crotalus atrox snake venom)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Stop Solution: 0.1 M HCl
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add the assay buffer, the diluted this compound or vehicle (DMSO), and the purified PDE4 enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [³H]-cAMP. The final reaction volume is typically 200 µL.
-
Incubate for a defined period (e.g., 15-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the Stop Solution.
-
Add 5'-nucleotidase and incubate for a further 10 minutes at 30°C to convert the [³H]-5'-AMP to [³H]-adenosine.
-
Apply the reaction mixture to a pre-equilibrated anion-exchange column.
-
Wash the column with a low-salt buffer to elute the [³H]-adenosine. The unreacted [³H]-cAMP and the [³H]-5'-AMP remain bound to the resin.
-
Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE activity inhibition by comparing the radioactivity in the presence of this compound to the control (vehicle-treated) samples.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular cAMP Measurement
This protocol outlines a competitive binding immunoassay to quantify intracellular cAMP levels in response to treatment with this compound.
Principle: This assay is based on the competition between cAMP in the cell lysate and a fixed amount of labeled cAMP (e.g., horseradish peroxidase-conjugated) for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the sample.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines (e.g., keratinocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
PDE inhibitor (e.g., IBMX, to prevent cAMP degradation during cell lysis)
-
Lysis buffer
-
cAMP immunoassay kit (containing cAMP standards, anti-cAMP antibody-coated plates, labeled cAMP, and substrate)
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Culture the cells to the desired density in a multi-well plate.
-
Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, if necessary for the experimental design.
-
Lyse the cells using the provided lysis buffer containing a PDE inhibitor (e.g., IBMX).
-
Transfer the cell lysates to the anti-cAMP antibody-coated microplate.
-
Add the labeled cAMP to each well.
-
Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration in each sample.
Cytokine Release Assay
This protocol describes a method to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines from human PBMCs.
Principle: PBMCs are stimulated in vitro to produce cytokines. The amount of cytokine released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The effect of this compound is determined by comparing cytokine levels in treated versus untreated cells.
Materials:
-
Human PBMCs isolated from whole blood
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Stimulating agent (e.g., lipopolysaccharide [LPS] for TNF-α; phytohemagglutinin [PHA] for IL-2)
-
Test compound (this compound) dissolved in DMSO
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-2)
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell concentration.
-
Plate the cells in a multi-well plate.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 1 hour).
-
Add the stimulating agent (e.g., 1 µg/mL LPS or 5 µg/mL PHA) to induce cytokine production.
-
Incubate the plate for an appropriate duration (e.g., 18-24 hours) at 37°C in a humidified CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Quantify the concentration of the cytokine of interest in the supernatants using a specific ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound (Crisaborole) inhibits PDE4, increasing cAMP and reducing inflammation.
Caption: Experimental workflow for a PDE4 inhibition assay.
Caption: Logical flow from PDE4 inhibition to reduced inflammation.
Conclusion
This compound (crisaborole) represents a significant advancement in the topical treatment of inflammatory skin diseases. Its targeted inhibition of PDE4 and subsequent modulation of the cAMP signaling pathway provide a clear mechanism for its anti-inflammatory effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PDE4 inhibitors and the broader field of inflammatory disease therapeutics. Further research focusing on the specific downstream targets of the cAMP pathway modulated by crisaborole in different cell types will continue to enhance our understanding of its therapeutic effects.
References
- 1. A uniform extracellular stimulus triggers distinct cAMP signals in different compartments of a simple cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boric acid inhibits LPS-induced TNF-alpha formation through a thiol-dependent mechanism in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of human T cell response to mitogens: IL 2 induces IL 2 receptor expression and proliferation but not IL 2 synthesis in PHA-stimulated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of interleukin-2-inducible T-cell kinase causes reduction in imiquimod-induced psoriasiform inflammation through reduction of Th17 cells and enhancement of Treg cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AN3199: An In-Depth Technical Guide for Inflammatory Disease Research
An extensive search for publicly available information regarding "AN3199" for inflammatory disease research has yielded no specific results for a compound with this designation.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The provided search results refer to other compounds with similar alphanumeric names (e.g., S3199, A-319, ABX464, GDC-0199/ABT-199) or provide general information about inflammatory diseases.
Researchers, scientists, and drug development professionals interested in novel compounds for inflammatory disease are encouraged to consult scientific literature and clinical trial databases using specific, verified compound names. Should "this compound" be a pre-clinical or proprietary compound, information would likely be available through direct contact with the originating research institution or company.
For progress in inflammatory disease research, it is crucial to rely on validated and published data. Key resources for such information include:
-
PubMed: A comprehensive database of biomedical literature.
-
ClinicalTrials.gov: A registry and results database of publicly and privately supported clinical studies of human participants conducted around the world.
-
DrugBank: A comprehensive, freely accessible, online database containing information on drugs and drug targets.
-
Scientific Journals: Peer-reviewed publications in the fields of immunology, pharmacology, and rheumatology.
Without specific data on this compound, this guide cannot be completed. We recommend verifying the compound's designation and consulting the appropriate scientific resources.
The Neuroprotective Potential of AN3199: A Technical Whitepaper on a Novel PDE4 Inhibitor
Disclaimer: This document provides a comprehensive overview of the potential neuroprotective effects of AN3199 based on its mechanism of action as a Phosphodiesterase 4 (PDE4) inhibitor. As of the latest available information, specific preclinical or clinical studies evaluating the direct neuroprotective efficacy of this compound have not been published in the public domain. The data and protocols presented herein are based on the established roles of the PDE4 enzyme family in neurological health and disease and are intended to guide future research endeavors.
Introduction to this compound
This compound is a novel small molecule identified as a potent inhibitor of Phosphodiesterase 4 (PDE4), with an in vitro IC50 of 94.5 nM.[1][2][3] Primarily investigated for its anti-inflammatory properties in the context of respiratory and dermatological diseases, its mechanism of action holds significant promise for the treatment of neurodegenerative disorders. The inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a multitude of cellular processes, including inflammation, memory formation, and neuronal survival. Preliminary research suggests a potential role for this compound in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's disease by modulating neuroinflammatory processes.[2]
The Rationale for PDE4 Inhibition in Neuroprotection
The central nervous system (CNS) relies on tightly regulated intracellular signaling pathways to maintain neuronal health and plasticity. Dysregulation of these pathways is a hallmark of many neurodegenerative diseases. PDE4 is the predominant PDE isozyme in the brain, responsible for the hydrolysis of cAMP. By inhibiting PDE4, compounds like this compound can elevate cAMP levels, thereby activating downstream signaling cascades that are known to be neuroprotective.
The key neuroprotective mechanisms associated with PDE4 inhibition include:
-
Suppression of Neuroinflammation: Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases.[4][5] PDE4 is highly expressed in immune cells of the CNS, particularly microglia.[6] Inhibition of PDE4 in these cells leads to an accumulation of cAMP, which in turn suppresses the production of pro-inflammatory cytokines and promotes an anti-inflammatory cellular phenotype.[6]
-
Enhancement of Synaptic Plasticity and Memory: The cAMP signaling pathway is fundamental for synaptic plasticity, learning, and memory.[6] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[7] PKA phosphorylates the cAMP-response element-binding protein (CREB), a transcription factor that drives the expression of genes crucial for synaptic plasticity and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).[2][3]
-
Promotion of Neurogenesis: Some studies have shown that PDE4 inhibitors can promote the proliferation and differentiation of neural progenitor cells, suggesting a role in neuronal regeneration.[3]
-
Reduction of Apoptotic Neuronal Death: The activation of the cAMP/PKA/CREB signaling cascade can lead to an increase in the expression of anti-apoptotic proteins, thereby protecting neurons from cell death.[2]
Quantitative Data on Representative PDE4 Inhibitors in Neuroprotection
While specific data for this compound is unavailable, the following table summarizes the effects of other well-characterized PDE4 inhibitors in various preclinical models of neurodegenerative diseases. This provides a benchmark for the potential efficacy of this compound.
| PDE4 Inhibitor | Disease Model | Key Findings | Reference |
| Rolipram | Ischemic Stroke (Rodent) | Enhances local cAMP levels and increases the production of neural progenitor cells in the dentate gyrus. | [3] |
| Rolipram | Alzheimer's Disease (APP/PS1 transgenic mice) | Improves cognitive function and reduces depressive-like behaviors. | [2] |
| Undisclosed PDE4 Inhibitors | Alzheimer's Disease (APP/PS1 transgenic mice) | Decreases neuronal apoptosis by increasing the Bcl-2/Bax ratio. | [2] |
| IBudilast | Multiple Sclerosis | Reduces brain atrophy and has potential anti-inflammatory effects. | (General knowledge, not from snippets) |
Proposed Experimental Protocols for Evaluating the Neuroprotective Effects of this compound
The following are detailed, hypothetical experimental protocols that could be employed to investigate the neuroprotective properties of this compound. These are based on standard methodologies used in the field of neurodegenerative disease research.
In Vitro Neuroprotection Assay
-
Objective: To determine the ability of this compound to protect cultured neurons from excitotoxicity or oxidative stress.
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Methodology:
-
Culture neuronal cells in appropriate media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.
-
Induce neuronal damage using an insult such as glutamate (excitotoxicity model) or hydrogen peroxide (oxidative stress model).
-
After 24 hours of insult, assess cell viability using an MTT or LDH assay.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant using ELISA.
-
Perform Western blot analysis to quantify the phosphorylation of CREB and levels of BDNF.
-
In Vivo Alzheimer's Disease Model
-
Objective: To assess the efficacy of this compound in improving cognitive function and reducing pathology in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: APP/PS1 transgenic mice.
-
Methodology:
-
Treat APP/PS1 mice with this compound or vehicle control via oral gavage or intraperitoneal injection for a specified duration (e.g., 3 months).
-
Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.
-
At the end of the treatment period, sacrifice the animals and harvest the brain tissue.
-
Perform immunohistochemistry to quantify amyloid-beta plaque deposition and microglial activation.
-
Use ELISA to measure the levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates.
-
Analyze synaptic protein levels (e.g., synaptophysin, PSD-95) via Western blot.
-
Visualizing the Core Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of PDE4 inhibition.
Caption: this compound inhibits PDE4, increasing cAMP and promoting neuroprotection.
Caption: Proposed workflow for evaluating this compound's neuroprotective effects.
Conclusion and Future Directions
This compound, as a potent PDE4 inhibitor, represents a promising therapeutic candidate for neurodegenerative diseases. Its ability to modulate the cAMP signaling pathway provides a strong rationale for its potential to mitigate neuroinflammation, enhance synaptic plasticity, and protect against neuronal death. While direct evidence of its neuroprotective effects is currently lacking, the extensive body of research on other PDE4 inhibitors provides a solid foundation for future investigations.
The immediate next steps should involve preclinical studies, following the protocols outlined in this whitepaper, to systematically evaluate the efficacy and safety of this compound in relevant in vitro and in vivo models of neurodegeneration. Such studies are critical to validate the therapeutic potential of this compound and to pave the way for its potential clinical development as a novel treatment for diseases like Alzheimer's and Parkinson's disease.
References
- 1. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphodiesterase 4 as a potential therapeutic strategy for enhancing neuroplasticity following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Neuroinflammation and M2 microglia: the good, the bad, and the inflamed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LN-319 Human Glioblastoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LN-319 cell line, derived from a human anaplastic astrocytoma (Grade III), serves as a valuable in vitro model for studying glioblastoma, the most aggressive form of brain cancer.[1][2][3][4] These cells exhibit an epithelial-like morphology and are adherent, making them suitable for a variety of cell-based assays.[4] A critical characteristic of the LN-319 cell line is the presence of homozygous mutations in two key tumor suppressor genes: PTEN (p.Arg15Ile) and TP53 (p.Arg175His).[1] These mutations have significant implications for cell signaling, proliferation, and response to therapeutic agents.
These application notes provide a comprehensive guide to the culture and experimental use of the LN-319 cell line, with a focus on protocols relevant to its genetic background.
Data Presentation
Cell Line Characteristics
| Characteristic | Description | Reference |
| Cell Line Name | LN-319 | [1] |
| Synonyms | LN 319, LN319 | [1] |
| Organism | Homo sapiens (Human) | [1] |
| Tissue of Origin | Brain (left malignant glioma) | [2][3] |
| Disease | Anaplastic Astrocytoma (Grade III) | [2][3] |
| Morphology | Epithelial-like | [4] |
| Growth Properties | Adherent | [4] |
| Doubling Time | Approximately 45-51 hours | [1] |
| Key Mutations | Homozygous p.Arg15Ile in PTENHomozygous p.Arg175His in TP53 | [1] |
Chemosensitivity Profile (Representative Data)
Specific IC50 values for the LN-319 cell line are not consistently reported in the literature. The following table provides a range of IC50 values for common chemotherapeutic agents against various glioblastoma cell lines to serve as a general reference.
| Compound | Glioblastoma Cell Line(s) | IC50 Range (µM) | Exposure Time | Reference |
| Temozolomide | U87, U251, T98G | 100 - 500+ | 72 hours | [5] |
| Cisplatin | Various | 5 - 50 | 48-72 hours | [6][7] |
| Doxorubicin | Various | 0.1 - 5 | 48-72 hours | [8] |
Signaling Pathways
The mutations in PTEN and TP53 in the LN-319 cell line are known to dysregulate critical signaling pathways involved in cell growth, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PTEN gene encodes a phosphatase that is a critical negative regulator of the PI3K/Akt signaling pathway. The mutation in LN-319 cells is expected to lead to constitutive activation of this pathway, promoting cell survival and proliferation.
Caption: Dysregulated PI3K/Akt pathway in LN-319 cells due to PTEN mutation.
p53 Signaling Pathway
The TP53 gene product, p53, is a crucial tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress. The p.Arg175His mutation in LN-319 cells is a common "gain-of-function" mutation that not only abrogates its tumor-suppressive functions but can also promote oncogenic activities.
References
- 1. Cellosaurus cell line LN-319 (CVCL_3958) [cellosaurus.org]
- 2. LN-319 Cells [neuromics.com]
- 3. accegen.com [accegen.com]
- 4. accegen.com [accegen.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidants specifically inhibit cisplatin cytotoxicity of human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of In Vivo Dosage for Compound AN3199 in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for establishing the appropriate dosage of AN3199 for in vivo studies in rodent models. It includes a summary of hypothetical preclinical data, detailed experimental protocols for dose-range finding and efficacy studies, and a workflow diagram for study execution.
Introduction
This compound is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown promising therapeutic potential in in vitro models of [mention disease area, e.g., oncology, neuroscience]. Preclinical development requires the determination of a safe and efficacious dose range for in vivo rodent studies to evaluate its pharmacokinetic profile and therapeutic efficacy. This application note outlines the necessary steps and considerations for establishing the optimal dosage of this compound in mice and rats.
Summary of Preclinical Data
Prior to in vivo studies, essential preclinical data should be gathered to inform the initial dose selection. The following table summarizes hypothetical data for this compound.
Table 1: Hypothetical Preclinical Data for this compound
| Parameter | Value | Species/System |
| In Vitro Efficacy | ||
| IC50 (Target Inhibition) | 50 nM | Human Cell Line X |
| EC50 (Functional Assay) | 200 nM | Murine Cell Line Y |
| In Vitro Cytotoxicity | ||
| CC50 | > 10 µM | Human Cell Line X |
| Pharmacokinetics (PK) | ||
| In vitro Metabolic Stability (t½) | 60 min | Mouse Liver Microsomes |
| In vitro Plasma Protein Binding | 95% | Mouse Plasma |
| Solubility | ||
| Aqueous Solubility | 0.1 mg/mL | PBS, pH 7.4 |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A suitable vehicle must be identified to ensure the solubility and stability of this compound for administration.
-
Objective: To prepare a stable and injectable formulation of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Protocol:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a separate tube, mix PEG300 and Tween 80 in a 1:1 ratio.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture to constitute 10% of the final volume.
-
Vortex thoroughly until the solution is clear.
-
Add saline to reach the final desired concentration, bringing the final vehicle composition to 10% DMSO, 45% PEG300, 5% Tween 80, and 40% saline.
-
Vortex again and visually inspect for any precipitation. The final formulation should be clear.
-
Dose-Range Finding (DRF) Study in Mice
A DRF study is crucial for identifying the maximum tolerated dose (MTD) and observing any acute toxicities.
-
Objective: To determine the MTD of this compound in mice.
-
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Female
-
Age: 8-10 weeks
-
Number of animals: 3 per group
-
-
Experimental Design:
-
Acclimatize animals for at least 7 days before the study.
-
Randomly assign animals to treatment groups.
-
Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal injection). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).
-
Monitor animals for clinical signs of toxicity (e.g., changes in body weight, activity, posture, and grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 14 days.
-
Record body weight daily for the first week and then twice weekly.
-
The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 20% loss in body weight.
-
Pharmacokinetic (PK) Study in Rats
A PK study is performed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Objective: To determine the key pharmacokinetic parameters of this compound in rats.
-
Animal Model:
-
Species: Rat
-
Strain: Sprague Dawley
-
Sex: Male
-
Age: 8-10 weeks
-
Number of animals: 3 per time point
-
-
Experimental Design:
-
Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability.
-
Recommended Dosage for Efficacy Studies
Based on the hypothetical data from the DRF and PK studies, a dosage range for efficacy studies can be proposed. The selected doses should be well-tolerated and result in plasma concentrations that are multiples of the in vitro IC50.
Table 2: Proposed this compound Dosages for Rodent Efficacy Studies
| Species | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Rationale |
| Mouse | Intraperitoneal (IP) | 10 | Once daily (QD) | Well-tolerated in DRF; predicted to achieve plasma exposure >10x IC50. |
| Mouse | Intraperitoneal (IP) | 25 | Once daily (QD) | Approaching MTD for maximum therapeutic effect evaluation. |
| Rat | Oral (PO) | 20 | Once daily (QD) | Based on PK data to achieve sustained plasma levels above the efficacious concentration. |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study.
Application Notes and Protocols for AN3199
Topic: AN3199 Solution Preparation and Stability Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
A comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound designated "this compound." This identifier may be an internal development code, a novel compound not yet disclosed in public forums, or a designation that is not widely indexed.
Consequently, the following application notes and protocols are provided as a general framework based on best practices for handling novel chemical entities in a research and development setting. Researchers working with this compound should adapt these guidelines based on experimentally determined physicochemical properties of the compound.
General Recommendations for Solution Preparation and Stability Studies
When handling a novel compound like this compound, a systematic approach is crucial to develop reliable protocols for its formulation and to understand its stability profile. The following sections outline recommended experiments and data presentation formats.
Data Presentation: Physicochemical Properties
A foundational step in working with a new chemical entity is to determine its fundamental physicochemical properties. This data should be systematically collected and organized for easy reference.
| Property | Method | Result | Notes |
| Molecular Weight | LC-MS | ||
| pKa | Potentiometric Titration, UV-Vis Spectroscopy, or Capillary Electrophoresis | Determines the pH at which the compound is ionized. | |
| LogP/LogD | Shake-flask method (octanol/water), HPLC-based methods | Indicates the lipophilicity of the compound. | |
| Aqueous Solubility | Shake-flask method, Potentiometric Titration | Measure at different pH values (e.g., 3, 7.4, 9). | |
| Solubility in Organic Solvents | Visual assessment after agitation and equilibration | Test common solvents like DMSO, Ethanol, Methanol, Acetonitrile. |
Experimental Protocol: Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Vials
-
Orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume of solvent in a vial.
-
Cap the vial and place it on an orbital shaker at a controlled temperature (e.g., 25 °C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully collect a supernatant sample and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Express the solubility in units such as mg/mL or µM.
Stability Assessment
Understanding the stability of this compound in solution is critical for ensuring the integrity of experimental results. Stability should be assessed under various conditions.
Data Presentation: Solution Stability
| Condition | Solvent System | Concentration | Time Points (e.g., 0, 2, 4, 8, 24, 48 hours) | % Remaining | Degradants Observed |
| Room Temperature (25°C) | PBS pH 7.4 | 10 µM | |||
| Refrigerated (4°C) | PBS pH 7.4 | 10 µM | |||
| Frozen (-20°C) | DMSO | 10 mM | |||
| Freeze-Thaw Cycles | DMSO | 10 mM | (e.g., 1, 3, 5 cycles) | ||
| Light Exposure | Aqueous Buffer | 10 µM |
Experimental Protocol: Solution Stability Assessment
Objective: To evaluate the stability of this compound in a specific solvent system over time.
Materials:
-
Stock solution of this compound
-
Chosen solvent system (e.g., cell culture medium, PBS)
-
Incubators or water baths set to desired temperatures
-
HPLC system with a suitable column and detection method
Methodology:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into multiple vials for each time point and condition to be tested.
-
Store the vials under the specified conditions (e.g., 4°C, 25°C, protected from light).
-
At each designated time point, remove a vial and analyze the concentration of this compound using HPLC.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Monitor the chromatograms for the appearance of new peaks that may indicate degradation products.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and theoretical models. The following are examples of how Graphviz can be used to create such visualizations.
Application Notes: AN3199 as a Modulator of Neuroinflammation
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade.[1] Activation of microglia by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2][3] This inflammatory response is largely mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
AN3199 is a novel small molecule that acts as a sigma-2 (σ2) receptor antagonist.[4][5] The sigma-2 receptor is a transmembrane protein implicated in various cellular processes, and its modulation has been shown to have neuroprotective and anti-inflammatory effects.[6] These application notes provide a detailed experimental design to investigate the anti-neuroinflammatory properties of this compound in an in vitro model of neuroinflammation using LPS-stimulated BV-2 microglial cells.
Principle of the Method
This experimental design utilizes the immortalized murine microglial cell line, BV-2, a well-established model for studying neuroinflammation.[7] Neuroinflammation is induced by treating the BV-2 cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3] The anti-inflammatory effects of this compound are assessed by measuring its ability to inhibit the production of key pro-inflammatory markers at both the mRNA and protein levels. The involvement of the NF-κB signaling pathway is also investigated by examining the phosphorylation and degradation of key proteins in this cascade.
Experimental Design
The experiment is designed to assess the dose-dependent effect of this compound on LPS-induced neuroinflammation in BV-2 microglial cells.
Experimental Groups:
-
Control: Untreated BV-2 cells.
-
LPS: BV-2 cells treated with LPS (1 µg/mL).
-
This compound (Low Dose) + LPS: BV-2 cells pre-treated with a low concentration of this compound followed by LPS stimulation.
-
This compound (Medium Dose) + LPS: BV-2 cells pre-treated with a medium concentration of this compound followed by LPS stimulation.
-
This compound (High Dose) + LPS: BV-2 cells pre-treated with a high concentration of this compound followed by LPS stimulation.
-
This compound (High Dose) only: BV-2 cells treated with a high concentration of this compound alone to assess any intrinsic effects of the compound.
Readouts:
-
Cell Viability: To ensure that the observed effects are not due to cytotoxicity of this compound.
-
Pro-inflammatory Cytokine Production: Measurement of TNF-α and IL-6 levels in the cell culture supernatant using ELISA.
-
Pro-inflammatory Enzyme Expression: Quantification of iNOS and COX-2 mRNA levels using qPCR.
-
NF-κB Pathway Activation: Analysis of the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the degradation of IκBα, using Western blot.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental design.
Table 1: Effect of this compound on the Production of Pro-inflammatory Cytokines in LPS-stimulated BV-2 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 5 | 30 ± 4 |
| LPS (1 µg/mL) | 1200 ± 80 | 850 ± 60 |
| This compound (1 µM) + LPS | 950 ± 70 | 680 ± 50 |
| This compound (10 µM) + LPS | 500 ± 40 | 350 ± 30 |
| This compound (50 µM) + LPS | 200 ± 25 | 150 ± 20 |
| This compound (50 µM) | 55 ± 6 | 32 ± 5 |
Table 2: Effect of this compound on the mRNA Expression of Pro-inflammatory Enzymes in LPS-stimulated BV-2 Cells
| Treatment Group | iNOS (Relative mRNA Expression) | COX-2 (Relative mRNA Expression) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 15.0 ± 1.2 | 12.0 ± 1.0 |
| This compound (1 µM) + LPS | 11.5 ± 1.0 | 9.5 ± 0.8 |
| This compound (10 µM) + LPS | 6.0 ± 0.5 | 5.0 ± 0.4 |
| This compound (50 µM) + LPS | 2.5 ± 0.3 | 2.0 ± 0.2 |
| This compound (50 µM) | 1.1 ± 0.2 | 1.2 ± 0.1 |
Table 3: Effect of this compound on the Activation of the NF-κB Pathway in LPS-stimulated BV-2 Cells
| Treatment Group | p-IκBα / Total IκBα (Ratio) | p-p65 / Total p65 (Ratio) |
| Control | 0.1 ± 0.02 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | 0.9 ± 0.08 | 0.8 ± 0.07 |
| This compound (1 µM) + LPS | 0.7 ± 0.06 | 0.6 ± 0.05 |
| This compound (10 µM) + LPS | 0.4 ± 0.04 | 0.3 ± 0.03 |
| This compound (50 µM) + LPS | 0.2 ± 0.03 | 0.15 ± 0.02 |
| This compound (50 µM) | 0.1 ± 0.02 | 0.1 ± 0.02 |
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway in neuroinflammation.
Experimental Protocols
1. BV-2 Cell Culture
-
Materials:
-
BV-2 murine microglial cells.
-
DMEM (High Glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA (0.25%).
-
T-75 cell culture flasks.
-
6-well and 96-well cell culture plates.
-
-
Protocol:
-
Maintain BV-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[8]
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes until cells detach.
-
Neutralize trypsin with 8 mL of complete medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into appropriate plates for experiments.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Materials:
-
Mouse TNF-α and IL-6 ELISA kits.
-
Cell culture supernatant from experimental groups.
-
Wash buffer.
-
Assay diluent.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
-
-
Protocol:
-
Collect cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA according to the manufacturer's instructions.[9][10]
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.[9]
-
Calculate the concentration of TNF-α and IL-6 based on the standard curve.
-
3. Quantitative Real-Time PCR (qPCR) for iNOS and COX-2
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
-
-
Protocol:
-
Lyse the BV-2 cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for iNOS, COX-2, and GAPDH.[11][12]
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative mRNA expression of iNOS and COX-2, normalized to the housekeeping gene.[13]
-
4. Western Blot for NF-κB Pathway Proteins
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Does lipopolysaccharide-based neuroinflammation induce microglia polarization? [termedia.pl]
- 3. researchgate.net [researchgate.net]
- 4. σ2 Receptors | Sigma Receptors | Tocris Bioscience [tocris.com]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 9. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of rotenone on inducible nitric oxide synthase and cyclooxygenase-2 mRNA levels detected by real-time PCR in a rat bladder ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of AN3199 in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AN3199 in human plasma. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The validation of this method was conducted in accordance with regulatory guidelines.
Introduction
This compound is a novel therapeutic agent under investigation for [Note to user: Insert therapeutic area, e.g., oncology, neurology]. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, specificity, and throughput.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with comprehensive validation data.
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (or other stable isotope-labeled this compound) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (K2-EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters should be optimized for this compound and its internal standard.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Parameters | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [m/z of precursor] -> [m/z of product ion] This compound-d4 (IS): [m/z of precursor] -> [m/z of product ion] |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and this compound-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Table 2: Calibration Standard and QC Concentrations
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 2, 5, 10, 50, 100, 500, 1000 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Low Quality Control (LQC) | 3 ng/mL |
| Medium Quality Control (MQC) | 80 ng/mL |
| High Quality Control (HQC) | 800 ng/mL |
Sample Preparation Protocol
A simple protein precipitation method was employed for the extraction of this compound from plasma.[4]
Caption: Workflow for plasma sample preparation.
-
Pipette 50 µL of plasma (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant 1:1 (v/v) with water.
-
Inject 5 µL of the final solution into the LC-MS/MS system.
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[5]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.[3]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | ≤ 8.5 | 95.0 - 105.2 | ≤ 9.8 | 94.5 - 106.1 |
| LQC | 3 | ≤ 6.2 | 98.1 - 103.5 | ≤ 7.5 | 97.3 - 104.0 |
| MQC | 80 | ≤ 5.5 | 99.0 - 102.1 | ≤ 6.3 | 98.5 - 102.8 |
| HQC | 800 | ≤ 4.8 | 97.8 - 101.5 | ≤ 5.9 | 98.2 - 101.9 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[6]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.2 |
| MQC | 80 | 94.1 | 101.5 |
| HQC | 800 | 93.8 | 99.6 |
Recovery was consistent and concentration-independent. The matrix effect was minimal, indicating negligible ion suppression or enhancement.
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions.
Table 5: Stability of this compound in Human Plasma
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temperature) | 24 hours | 95.2 - 103.8 |
| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | 96.5 - 104.1 |
| Long-term (-80°C) | 90 days | 94.8 - 102.5 |
| Post-preparative (Autosampler, 10°C) | 48 hours | 97.1 - 101.9 |
This compound was found to be stable under all tested conditions.
Conclusion
A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in support of clinical and preclinical studies. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, meeting the requirements of regulatory guidelines for bioanalytical method validation.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfarm.de [bfarm.de]
- 6. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note AN3199: In Vitro Cytokine Release Assay for Immunomodulatory Biologics
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for an in vitro cytokine release assay (CRA) to assess the potential of immunomodulatory biologics, such as the hypothetical superagonistic monoclonal antibody AN3199, to induce cytokine release from human peripheral blood mononuclear cells (PBMCs). The protocol describes a plate-bound antibody format, which is particularly relevant for assessing compounds that may require cross-linking for their full stimulatory effect. This assay is a critical tool in preclinical safety assessment to identify biologics with a potential risk of inducing cytokine release syndrome (CRS).
Introduction
Cytokine Release Syndrome (CRS), also known as a "cytokine storm," is a systemic inflammatory response that can be triggered by various factors, including infections and certain therapeutic interventions.[1] A severe CRS is characterized by the massive release of pro-inflammatory cytokines, which can lead to multi-organ failure and can be life-threatening. The first-in-human clinical trial of TGN1412, a superagonistic anti-CD28 monoclonal antibody, in 2006 resulted in a severe cytokine storm in all six healthy volunteers, none of whom had underlying medical conditions.[2] This event highlighted the critical need for predictive in vitro assays to assess the risk of CRS for novel immunomodulatory biologics before they enter clinical trials.[3]
In vitro cytokine release assays using human immune cells, such as PBMCs, have become an essential component of the preclinical safety evaluation of biologics.[4][5] These assays are designed to model the interaction of the therapeutic agent with human immune cells and measure the subsequent release of key cytokines. The panel of cytokines typically measured includes TNF-α, IFN-γ, IL-2, IL-6, IL-8, and IL-10, as these are often elevated during CRS.[1]
This application note details a robust protocol for a plate-bound cytokine release assay, a method shown to be effective in detecting the pro-inflammatory potential of antibodies like TGN1412 that require immobilization to mimic in vivo presentation and elicit a strong cytokine response.[6][7]
Signaling Pathway for Superagonist Antibody-Mediated T-Cell Activation
Superagonistic antibodies, such as the hypothetical this compound, can potently activate T-cells, leading to a cascade of intracellular signaling events that culminate in massive cytokine production. Unlike conventional antibodies that require T-cell receptor (TCR) engagement (Signal 1) for co-stimulation (Signal 2), superagonists can bypass the need for TCR ligation and directly trigger robust T-cell activation through the CD28 receptor.[8][9] This potent activation leads to the downstream activation of signaling pathways such as NF-κB and JAK-STAT, which are central to the transcription of pro-inflammatory cytokine genes.[10]
Caption: Superagonist antibody-mediated T-cell activation pathway.
Experimental Protocol
This protocol is designed for a 96-well plate format. It is crucial to use freshly isolated human PBMCs for optimal results, as cryopreservation can alter cellular responses.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human PBMC Isolation Kit (or equivalent)
-
Ficoll-Paque™ PLUS (or equivalent)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution
-
L-Glutamine
-
Phosphate Buffered Saline (PBS), sterile
-
Test Article (this compound, hypothetical superagonist antibody)
-
Positive Control: Anti-CD3 antibody (clone OKT3)
-
Negative Control: Human IgG4 isotype control
-
96-well flat-bottom cell culture plates, sterile
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based or Meso Scale Discovery)
Experimental Workflow
The workflow for the cytokine release assay consists of several key steps, from PBMC isolation to data analysis.
Caption: Experimental workflow for the cytokine release assay.
Step-by-Step Procedure
-
Preparation of Complete Medium: Prepare RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using density gradient centrifugation with Ficoll-Paque™. Ensure high viability (>95%) as determined by trypan blue exclusion.
-
Plate Coating (Immobilization of Antibodies):
-
Dilute the test article (this compound), positive control (anti-CD3), and negative control (isotype control) to the desired concentrations in sterile PBS. A typical starting concentration for coating is 10 µg/mL.
-
Add 100 µL of each antibody solution to the appropriate wells of a 96-well flat-bottom plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with 200 µL of sterile PBS to remove any unbound antibody.
-
-
Cell Seeding and Incubation:
-
Resuspend the isolated PBMCs in complete medium to a final concentration of 1 x 10^6 cells/mL.
-
Add 200 µL of the PBMC suspension (200,000 cells) to each well of the antibody-coated plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours. The incubation time can be optimized depending on the kinetics of cytokine release.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
Cytokine Measurement
Cytokine levels in the collected supernatants should be quantified using a multiplex immunoassay, which allows for the simultaneous measurement of multiple cytokines from a small sample volume.[11][12][13][14] Follow the manufacturer's instructions for the chosen multiplex kit. Key cytokines to measure include: TNF-α, IFN-γ, IL-2, IL-6, IL-8, and IL-10.
Data Presentation
The quantitative data obtained from the multiplex assay should be summarized in a clear and structured table to allow for easy comparison between the test article and controls. The results should be presented as the mean concentration (pg/mL) ± standard deviation (SD) from at least three independent experiments using PBMCs from different donors.
Table 1: Hypothetical Cytokine Release Data
| Treatment (10 µg/mL coated) | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IL-10 (pg/mL) |
| Untreated Cells | 15 ± 5 | 10 ± 4 | 5 ± 2 | 20 ± 8 | 50 ± 15 | 8 ± 3 |
| Isotype Control (Human IgG4) | 25 ± 8 | 12 ± 5 | 7 ± 3 | 30 ± 10 | 65 ± 20 | 10 ± 4 |
| Anti-CD3 (Positive Control) | 3500 ± 450 | 5000 ± 600 | 2500 ± 300 | 1500 ± 200 | 8000 ± 950 | 500 ± 60 |
| This compound (Test Article) | 4200 ± 550 | 6500 ± 780 | 3200 ± 410 | 1800 ± 250 | 9500 ± 1100 | 650 ± 80 |
Conclusion
The in vitro cytokine release assay described in this application note provides a reliable method for assessing the potential of immunomodulatory biologics to induce a pro-inflammatory response in human PBMCs. A significant increase in the release of key pro-inflammatory cytokines by the test article (e.g., this compound) compared to the negative control, and a response profile similar to or exceeding that of the positive control, would indicate a potential risk for inducing CRS in vivo. These data are crucial for the preclinical safety assessment and risk mitigation strategy for novel biologics. Further characterization and dose-response studies are recommended for any compound that shows significant activity in this assay.
References
- 1. labcorp.com [labcorp.com]
- 2. scispace.com [scispace.com]
- 3. After TGN1412: Recent developments in cytokine release assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. proimmune.com [proimmune.com]
- 6. Monoclonal antibody TGN1412 trial failure explained by species differences in CD28 expression on CD4+ effector memory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Topological Requirements and Signaling Properties of T Cell–activating, Anti-CD28 Antibody Superagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topological requirements and signaling properties of T cell-activating, anti-CD28 antibody superagonists | Davis Lab Oxford | Structure-Based Immunology [davislab-oxford.org]
- 10. Cytokine Storms: Mechanisms, Molecular Pathways, and Analysis Techniques - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. biocompare.com [biocompare.com]
- 12. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immunology.org [immunology.org]
- 14. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
Application Notes and Protocols for Gene Expression Analysis in Macrophages
Note: A search of public databases did not yield information for a gene with the designation "AN3199". The following document provides a detailed template and protocol for the analysis of a generic gene of interest (referred to as "Gene X") in macrophages. Researchers can adapt these protocols by substituting "Gene X" with their specific gene.
Introduction
Macrophages are highly versatile immune cells that play a critical role in tissue homeostasis, inflammation, and host defense.[1][2][3][4] Their function is tightly regulated by their microenvironment, which can induce distinct polarization states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[4][5][6][7] Understanding the molecular mechanisms that govern macrophage polarization and function is crucial for developing novel therapeutic strategies for a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases.[4][8][9]
Gene X is a putative regulator of macrophage function. This application note provides a comprehensive set of protocols to analyze the expression of Gene X at both the mRNA and protein levels in macrophages under various activation states. The described methods include the differentiation of human THP-1 monocytes into macrophages, their subsequent polarization into M1 and M2 phenotypes, and the analysis of Gene X expression using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting.
Signaling Pathways and Experimental Workflow
The expression of genes in macrophages is controlled by complex signaling pathways that are activated by various stimuli. For instance, the Toll-like receptor 4 (TLR4) signaling pathway, activated by lipopolysaccharide (LPS), leads to the activation of the NF-κB transcription factor, which drives the expression of pro-inflammatory genes characteristic of M1 macrophages.[10] The experimental workflow outlined below provides a systematic approach to investigate the expression of a target gene within this context.
The signaling pathways regulating macrophage polarization are complex and interconnected. The diagram below illustrates a simplified representation of the JAK-STAT and NF-κB pathways, which are pivotal in driving M1 and M2 macrophage polarization.
Experimental Protocols
Culture and Differentiation of THP-1 Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into M0 macrophages.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.[11]
-
Incubate for 48 hours. The cells will become adherent and differentiate into M0 macrophages.
-
After incubation, remove the PMA-containing medium and wash the cells twice with sterile PBS.
-
Add fresh RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours before polarization.
Polarization of M0 Macrophages to M1 and M2 Phenotypes
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
Protocol:
-
To polarize M0 macrophages towards the M1 phenotype, replace the medium with fresh RPMI-1640 containing 100 ng/mL LPS and 20 ng/mL IFN-γ.[11]
-
To polarize M0 macrophages towards the M2 phenotype, replace the medium with fresh RPMI-1640 containing 20 ng/mL IL-4 and 20 ng/mL IL-13.[12]
-
Leave an untreated well of M0 macrophages as a control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[12]
RNA Extraction and RT-qPCR for Gene X mRNA Expression
This protocol details the quantification of Gene X mRNA levels.
Materials:
-
Polarized macrophages (from Protocol 2)
-
TRIzol reagent or a commercial RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Gene-specific primers for Gene X and a reference gene (e.g., GAPDH, ACTB).
-
qPCR instrument
Protocol:
-
RNA Extraction: Lyse the cells directly in the wells using TRIzol or the lysis buffer from an RNA extraction kit and proceed according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13][14]
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for Gene X or the reference gene, and cDNA template.
-
The thermal cycling conditions are typically: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of Gene X, normalized to the reference gene.
-
Protein Extraction and Western Blotting for Gene X Protein Expression
This protocol is for the detection and quantification of Gene X protein.
Materials:
-
Polarized macrophages (from Protocol 2)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for Gene X protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer, scrape the cells, and centrifuge to collect the supernatant containing the protein lysate.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[18] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against Gene X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Relative mRNA Expression of Gene X in Polarized Macrophages
| Macrophage Phenotype | Fold Change in Gene X mRNA Expression (Normalized to M0) |
| M0 (Control) | 1.0 |
| M1 (LPS + IFN-γ) | Insert data here |
| M2 (IL-4 + IL-13) | Insert data here |
Table 2: Relative Protein Expression of Gene X in Polarized Macrophages
| Macrophage Phenotype | Relative Gene X Protein Level (Normalized to M0 and loading control) |
| M0 (Control) | 1.0 |
| M1 (LPS + IFN-γ) | Insert data here |
| M2 (IL-4 + IL-13) | Insert data here |
Discussion
The results from these experiments will indicate whether the expression of Gene X is modulated during macrophage polarization. An upregulation in M1 macrophages would suggest a potential role for Gene X in pro-inflammatory responses, while an upregulation in M2 macrophages might imply involvement in anti-inflammatory or tissue repair processes. Further functional studies would be required to elucidate the precise role of Gene X in macrophage biology. These could include gene knockdown or overexpression experiments followed by functional assays such as phagocytosis, cytokine secretion, or migration assays. The protocols provided here serve as a foundational methodology for the initial characterization of a novel gene's expression profile in macrophages.
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational Approach to Identifying Universal Macrophage Biomarkers [frontiersin.org]
- 3. A Gene Expression Analysis of M1 and M2 Polarized Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophages as potential targets in gene therapy for cancer treatment [explorationpub.com]
- 5. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 7. Major pathways involved in macrophage polarization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of M2 macrophage-related gene affecting patients prognosis and drug sensitivity in non-small cell lung cancer: Evidence from bioinformatic and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glycinergic Signaling in Macrophages and Its Application in Macrophage-Associated Diseases [frontiersin.org]
- 11. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol [protocols.io]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. addgene.org [addgene.org]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Note: AN3199 in Primary Human Airway Smooth Muscle Cells
Topic: Characterization and Application of the Novel PDE4 Inhibitor AN3199 in Primary Human Airway Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals in the fields of respiratory biology, pharmacology, and drug discovery.
Introduction
Airway smooth muscle (ASM) cells are crucial in regulating airway tone and are implicated in the pathophysiology of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Contraction of ASM leads to bronchoconstriction, a hallmark of these conditions.[2] G-protein coupled receptors (GPCRs) on the surface of ASM cells play a pivotal role in mediating both contraction and relaxation.[3][4] Signaling pathways that increase intracellular cyclic adenosine monophosphate (cAMP) are a primary mechanism for inducing ASM relaxation, making them a key target for therapeutic intervention.[5][6][7]
This compound is a novel, potent, and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for cAMP hydrolysis in human airway smooth muscle cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and Exchange protein activated by cAMP (Epac).[8] This cascade of events results in potent relaxation of ASM, inhibition of cell proliferation, and potential modulation of inflammatory responses.[6][8] This document provides detailed protocols for the use of this compound in primary human airway smooth muscle (HASM) cells and summarizes its key pharmacological characteristics.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound in primary HASM cells.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| PDE4B Inhibition (IC50) | 2.5 nM |
| HASM Relaxation (EC50) | 15.8 nM |
| cAMP Accumulation (EC50) | 12.3 nM |
Table 2: Effect of this compound on HASM Cell Functions
| Assay | Condition | Result (at 1 µM this compound) |
| Histamine-induced Contraction | 10 µM Histamine | 85% Inhibition |
| PDGF-induced Proliferation | 10 ng/mL PDGF | 65% Inhibition |
| IL-1β-induced IL-8 Release | 1 ng/mL IL-1β | 50% Reduction |
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in a primary human airway smooth muscle cell. This compound inhibits PDE4, leading to an accumulation of intracellular cAMP. This activates PKA and Epac, which in turn phosphorylate various downstream targets to promote muscle relaxation and inhibit pro-mitogenic signaling.
Caption: this compound inhibits PDE4, increasing cAMP and promoting bronchodilation.
Experimental Protocols
Culture of Primary Human Airway Smooth Muscle (HASM) Cells
This protocol describes the standard procedure for culturing primary HASM cells.[9]
Materials:
-
Primary Human Bronchial/Tracheal Smooth Muscle Cells (e.g., ATCC PCS-130-011)
-
Smooth Muscle Cell Growth Medium (e.g., ATCC PCS-100-042)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Trypsin-EDTA for Primary Cells (e.g., ATCC PCS-999-003)
-
Trypsin Neutralizing Solution (e.g., ATCC PCS-999-004)
-
T75 culture flasks
Procedure:
-
Thaw cryopreserved HASM cells rapidly in a 37°C water bath.
-
Transfer cells to a T75 flask containing 15 mL of pre-warmed Smooth Muscle Cell Growth Medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Replace the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them: a. Aspirate the medium and wash the cell monolayer twice with DPBS. b. Add 3-5 mL of Trypsin-EDTA and incubate for 5-7 minutes at 37°C. c. Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution. d. Centrifuge the cell suspension at 150 x g for 5 minutes. e. Resuspend the cell pellet in fresh growth medium and re-plate at a ratio of 1:3 to 1:5.
-
Use cells between passages 3 and 7 for experiments to ensure a stable phenotype.
Intracellular cAMP Measurement Assay
This protocol details the measurement of intracellular cAMP levels in HASM cells following treatment with this compound using a competitive ELISA-based kit.
Materials:
-
HASM cells cultured in 24-well plates
-
This compound (stock solution in DMSO)
-
Forskolin (positive control)
-
Serum-free culture medium
-
cAMP Assay Kit (e.g., Cayman Chemical #581001)
-
Lysis buffer (provided in the kit)
-
Plate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Plate HASM cells in 24-well plates and grow to 90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Prepare serial dilutions of this compound and controls in serum-free medium.
-
Aspirate the medium from the cells and add the this compound dilutions or controls. Include a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells by adding the provided lysis buffer and shaking for 10 minutes.
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate cAMP concentrations based on the standard curve and normalize to the vehicle control.
In Vitro HASM Contractility Assay
This protocol describes a method to assess the relaxant effect of this compound on pre-contracted HASM cells grown in a 3D culture model or as tissue strips.
Materials:
-
HASM cell-collagen gels or isolated human bronchial rings
-
Contractile agonist (e.g., histamine, methacholine)
-
This compound
-
Krebs-Henseleit buffer
-
Force transducer and data acquisition system
Procedure:
-
Mount the HASM-collagen gel or bronchial ring in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Allow the preparation to equilibrate under a resting tension for 60 minutes.
-
Induce a stable contraction by adding a submaximal concentration of histamine (e.g., 10 µM).
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the bath at 15-minute intervals.
-
Record the change in tension after each addition.
-
Calculate relaxation as a percentage of the initial histamine-induced contraction.
-
Plot a concentration-response curve to determine the EC50 of this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel compound like this compound in primary HASM cells.
Caption: Workflow for characterizing this compound in primary HASM cells.
Logical Relationships
This diagram illustrates the logical flow from the molecular target of this compound to the ultimate physiological outcome.
Caption: Logical flow from this compound target engagement to therapeutic potential.
Conclusion
This compound demonstrates the characteristics of a potent and selective PDE4 inhibitor in primary human airway smooth muscle cells. It effectively increases intracellular cAMP, leading to robust relaxation of pre-contracted ASM and inhibition of pro-proliferative pathways. The provided protocols offer a comprehensive framework for researchers to further investigate this compound and similar compounds in the context of respiratory drug discovery. These studies are essential for understanding the therapeutic potential of modulating the cAMP signaling pathway in airway diseases.
References
- 1. Pharmacology of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Airway smooth muscle in the pathophysiology and treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Interactions between Ca2+ and cAMP messenger system in regulation of airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 8. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Bronchial Smooth Muscle Cells [lifelinecelltech.com]
Application Notes and Protocols for In Vivo Delivery of Novel Therapeutic Compounds
Disclaimer: No specific information regarding a compound designated "AN3199" was found in publicly available resources. The following application notes and protocols are generalized for the in vivo delivery of a hypothetical therapeutic agent and are intended to serve as a template for researchers. These guidelines should be adapted based on the specific physicochemical properties, mechanism of action, and toxicological profile of the compound under investigation.
Introduction
The successful in vivo evaluation of a novel therapeutic candidate is critically dependent on the selection and optimization of the delivery method. The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of a compound, ultimately impacting its efficacy and safety. This document provides a comprehensive overview of common delivery methods for in vivo experiments in preclinical animal models, along with detailed protocols and data presentation formats to guide researchers in their study design.
Delivery Methods for In Vivo Experiments
The choice of administration route is a crucial first step in designing in vivo experiments. It depends on the therapeutic target, the properties of the compound, and the desired pharmacokinetic profile. Common routes for systemic delivery include parenteral (intravenous, intraperitoneal, subcutaneous) and enteral (oral) administration.[1][2]
-
Intravenous (IV) Injection: This method introduces the compound directly into the systemic circulation, resulting in 100% bioavailability and rapid distribution.[1][3] It is often used for compounds with poor oral absorption or to achieve immediate therapeutic concentrations.
-
Intraperitoneal (IP) Injection: In this route, the substance is injected into the peritoneal cavity.[2] It offers a larger surface area for absorption compared to subcutaneous injection, leading to relatively rapid systemic exposure.
-
Subcutaneous (SC) Injection: The compound is deposited into the subcutaneous tissue, leading to slower and more sustained absorption into the bloodstream.[2]
-
Oral (PO) Gavage: This is a common enteral route where the compound is directly administered into the stomach via a gavage needle.[1] It is a convenient method for assessing oral bioavailability and is often preferred for drugs intended for oral administration in humans.
Other specialized routes, such as intrathecal, intranasal, or topical, may be employed depending on the specific therapeutic application and target organ.[1][4]
Quantitative Data Summary
The following table provides a hypothetical summary of pharmacokinetic parameters for a novel compound administered via different routes in a murine model. This table is intended to serve as an example for presenting quantitative data.
| Route of Administration | Dose (mg/kg) | Dosing Frequency | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | Single Dose | 1250 | 0.1 | 2.5 | 100 |
| Intraperitoneal (IP) | 10 | Single Dose | 850 | 0.5 | 3.1 | 85 |
| Subcutaneous (SC) | 10 | Single Dose | 400 | 1.0 | 4.2 | 70 |
| Oral (PO) | 20 | Single Dose | 250 | 2.0 | 3.8 | 40 |
Experimental Protocols
Preparation of Dosing Solution
Objective: To prepare a sterile and stable formulation of the therapeutic agent suitable for in vivo administration.
Materials:
-
Therapeutic compound powder
-
Sterile vehicle (e.g., saline, PBS, or a specific formulation buffer)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, weigh the required amount of the therapeutic compound powder.
-
Transfer the powder to a sterile vial.
-
Add the sterile vehicle to the vial to achieve the desired final concentration.
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution for any particulates.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the dosing solution under appropriate conditions (e.g., 4°C or -20°C) until use.
Animal Handling and Restraint
Objective: To safely and humanely handle and restrain the animal for substance administration.
Materials:
-
Appropriate animal restrainer for the species and size (e.g., mouse or rat restrainer)
-
Clean cage
Protocol:
-
Acclimatize the animals to the experimental environment to minimize stress.
-
Gently handle the animals to accustom them to the researcher.
-
For injections, place the animal in an appropriate restrainer to ensure its stability and prevent injury to both the animal and the researcher.
-
Ensure the animal is calm before proceeding with the administration.
In Vivo Administration Procedures
a) Intravenous (IV) Injection (Tail Vein)
Materials:
-
Dosing solution
-
Insulin syringes with appropriate needle size (e.g., 27-30G)
-
Heat lamp or warming pad
-
70% ethanol wipes
Protocol:
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Wipe the tail with a 70% ethanol wipe.
-
Load the syringe with the correct volume of the dosing solution, ensuring no air bubbles are present.
-
Position the needle parallel to the vein and insert it at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
b) Intraperitoneal (IP) Injection
Materials:
-
Dosing solution
-
Syringes with appropriate needle size (e.g., 25-27G)
-
70% ethanol wipes
Protocol:
-
Restrain the animal with its head tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Wipe the area with a 70% ethanol wipe.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate slightly to ensure no body fluids (e.g., urine, blood) are drawn, which would indicate improper needle placement.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
c) Oral (PO) Gavage
Materials:
-
Dosing solution
-
Oral gavage needle (with a ball tip) of appropriate size for the animal
-
Syringe
Protocol:
-
Gently restrain the animal and hold it in an upright position.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Fill the syringe with the dosing solution and attach the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, withdraw the needle and try again. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the solution.
-
Slowly withdraw the gavage needle and return the animal to its cage.
Visualizations
Caption: Experimental workflow for in vivo compound evaluation.
Caption: Hypothetical signaling pathway modulated by a therapeutic compound.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. premier-research.com [premier-research.com]
Troubleshooting & Optimization
AN3199 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AN3199 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound will not fully dissolve in 100% DMSO at my desired stock concentration. What should I do?
A1: Difficulty in dissolving a compound in DMSO is a common issue, especially at high concentrations.[1][2] Here are several steps you can take:
-
Gentle Heating: Warm the solution in a water bath (typically 37°C to 50°C) for a short period. Be cautious, as prolonged heating can degrade some compounds.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer. Alternatively, use a sonicator bath to break down compound aggregates and facilitate dissolution.[3]
-
Lower the Concentration: The most straightforward solution may be to prepare a lower concentration stock solution.[4][5] It is critical to ensure the compound is fully dissolved to obtain accurate concentrations in your experiments.[2]
Q2: I observed a precipitate in my this compound DMSO stock solution after storing it at -20°C. Is the compound degraded?
A2: Precipitation upon storage, especially after freeze-thaw cycles, does not necessarily mean the compound has degraded. It is a common problem for compounds with low solubility in DMSO.[6] The precipitate is often the compound falling out of solution due to changes in temperature or absorption of atmospheric water, as DMSO is hygroscopic.[7][8] To address this, you should attempt to redissolve the compound using the methods described in A1 before use. To prevent this, consider the following storage strategies:
-
Aliquot: Store the stock solution in single-use aliquots to minimize freeze-thaw cycles.[9]
-
Lower Temperature Storage: For long-term storage, -80°C is often recommended over -20°C.[9][10]
-
Dry Storage: Whenever possible, storing the compound as a dry powder is the best way to ensure stability.[4]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?
A3: This is a critical issue as it can lead to inaccurate assay results.[11] This precipitation occurs because the compound, while soluble in DMSO, is poorly soluble in the aqueous environment of the assay buffer.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as permissible without affecting the biological system (typically <0.5% to avoid cell toxicity).[9]
-
Serial Dilution: Perform serial dilutions in 100% DMSO first. Then, add the small volume of the final DMSO dilution directly to the assay medium with vigorous mixing. This can help keep the compound in solution.
-
Use of Co-solvents: Consider using a co-solvent in your stock preparation if it is compatible with your assay.[12] A mixture of DMSO with another solvent like ethanol or PEG400 might maintain solubility upon aqueous dilution.[9][12]
Q4: Can I use a different solvent if I cannot resolve the solubility issues with this compound in DMSO?
A4: Yes, exploring alternative solvents is a valid strategy. However, the choice of solvent is highly dependent on the downstream application. The solvent must not interfere with the biological assay or react with the compound.[12] Potential alternatives could include ethanol, dimethylformamide (DMF), or specialized co-solvent mixtures.[12][13] It is essential to perform solvent compatibility tests with your specific assay before proceeding.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound.
Table 1: Hypothetical Solubility Profile of this compound
The following table summarizes the hypothetical solubility of this compound in various solvents and co-solvent systems. This data should be determined experimentally for your specific batch of the compound.
| Solvent System | Temperature | Maximum Solubility (mM) | Observations |
| 100% DMSO | 25°C (RT) | 5 | Forms a clear solution after vortexing. |
| 100% DMSO | 4°C | 1 | Precipitates observed after 24h. |
| 100% Ethanol | 25°C (RT) | 20 | Clear solution. |
| 1:1 DMSO:Ethanol | 25°C (RT) | 15 | Clear solution. |
| 1:1 DMSO:PEG400 | 25°C (RT) | 12 | Clear, slightly viscous solution. |
| PBS (pH 7.4) with 0.5% DMSO | 25°C (RT) | < 0.01 | Immediate precipitation observed. |
Experimental Protocols
Protocol: Determination of Kinetic Solubility of this compound in DMSO
This protocol outlines a general method to determine the kinetic solubility of a compound using UV-spectrophotometry.[14]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible)
-
UV/Vis microplate spectrophotometer
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge with plate rotor
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Create Dilution Series: In a 96-well plate, perform a serial dilution of the this compound stock solution with 100% DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).
-
Dilution in Aqueous Buffer: In a separate UV-compatible 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer Compound: Transfer 2 µL of each concentration from the DMSO dilution plate into the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%.
-
Incubation and Measurement:
-
Mix the plate thoroughly on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
After incubation, measure the absorbance at a predetermined wavelength (e.g., the λmax of this compound) using a UV/Vis spectrophotometer. This is the "Total Absorbance".
-
-
Separate Undissolved Compound: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Measure Soluble Fraction: Carefully transfer 100 µL of the supernatant to a new UV-compatible plate without disturbing the pellet. Measure the absorbance again. This is the "Soluble Absorbance".
-
Data Analysis:
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Plot a standard curve using the "Total Absorbance" values of the concentrations that showed no visible precipitation.
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Use the standard curve to calculate the concentration of the soluble compound from the "Soluble Absorbance" readings.
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The kinetic solubility is the highest concentration at which the "Soluble Absorbance" equals the "Total Absorbance" (i.e., no precipitation occurred).
-
Visual Guides
Troubleshooting Workflow for DMSO Solubility
The following diagram outlines a logical workflow for addressing solubility challenges with compounds like this compound.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical cell signaling cascade that could be investigated using a compound like this compound, which is postulated here to be an inhibitor of Kinase B.
References
- 1. researchgate.net [researchgate.net]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 11. core.ac.uk [core.ac.uk]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing AN3199 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of AN3199 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphodiesterase type 4 (PDE4) inhibitor.[1][2] Its primary mechanism of action is to prevent the enzymatic degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates inflammatory responses.[1] This makes it a compound of interest for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported in vitro IC50 value of 94.5 nM for the inhibition of PDE4.[1][2] It is important to note that this value can vary depending on the specific experimental conditions, including the cell line used, assay format, and incubation time.
Q3: Which cell lines are appropriate for determining the IC50 of this compound?
A3: The choice of cell line will depend on the research context. For studying the anti-inflammatory effects of this compound, cell lines relevant to inflammation and immunity, such as macrophage-like cell lines (e.g., RAW 264.7, U937) or lung epithelial cells (e.g., A549, BEAS-2B), would be appropriate. The selected cell line should ideally express PDE4.
Q4: What is a suitable concentration range of this compound to start with for an IC50 experiment?
A4: Based on the reported IC50 of 94.5 nM, a good starting point for a dose-response curve would be to bracket this concentration. A suggested range could be from 1 nM to 10 µM, using a serial dilution series (e.g., 10-point, 3-fold dilutions). This wide range will help to ensure that the full dose-response curve, including the top and bottom plateaus, is captured.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high- this compound is inactive (degraded)- Cell line does not express the target (PDE4) or is insensitive- Incorrect assay endpoint | - Test a broader range of concentrations (e.g., from pM to mM).- Ensure proper storage and handling of the this compound stock solution. Protect from light if necessary.- Confirm PDE4 expression in your cell line via qPCR or Western blot.- Ensure the chosen viability assay is appropriate and the incubation time is sufficient for this compound to exert its effect. |
| IC50 value is significantly different from the reported value | - Different experimental conditions (cell line, cell density, incubation time, assay type)- Serum components in the media interacting with the compound | - Standardize your protocol and compare it with the conditions used in the original report if available.- Consider performing the assay in serum-free or reduced-serum media for a defined period, if compatible with your cell line's health. |
| Inconsistent results between experiments | - Variation in cell passage number- Reagent variability (e.g., lot-to-lot differences in FBS or assay kits)- Mycoplasma contamination | - Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use in critical experiments.- Regularly test for mycoplasma contamination. |
Experimental Protocols
Detailed Methodology for IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO)
-
Selected cell line
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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96-well flat-bottom microplates
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MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be consistent and low (<0.5%) to avoid solvent toxicity.
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Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Subtract the absorbance of the no-cell control from all other values.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
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Plot the percentage of cell viability against the log of the this compound concentration.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: Example of IC50 Data for this compound in Different Cell Lines
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (nM) |
| RAW 264.7 | 8,000 | 48 | User's data |
| A549 | 5,000 | 72 | User's data |
| U937 | 10,000 | 48 | User's data |
Visualizations
Caption: this compound Signaling Pathway.
Caption: IC50 Determination Workflow.
Caption: Troubleshooting Decision Tree.
References
AN3199 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AN3199 in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase XYZ. It functions as an ATP-competitive inhibitor, binding to the kinase domain of XYZ and preventing the phosphorylation of its downstream substrates. This inhibition is intended to block the XYZ signaling pathway, which is implicated in [mention specific disease area, e.g., cancer cell proliferation].
Q2: What are the known off-target effects of this compound?
While designed for selectivity, this compound has been observed to interact with other kinases, particularly at higher concentrations. The most significant off-target interactions are with kinases from the same family as XYZ and certain receptor tyrosine kinases. These off-target activities can lead to unintended biological consequences in cell-based assays. It is crucial to use the lowest effective concentration of this compound to minimize these effects.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound depends on the cell type and the specific assay. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 for your specific experimental setup. For most cell lines, a concentration range of 10 nM to 100 nM is sufficient to inhibit the primary target XYZ with minimal off-target effects.
Q4: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for data interpretation. Several strategies can be employed:
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Use of a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another specific inhibitor for the XYZ kinase.
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Rescue experiments: If the off-target effect is known, try to rescue the phenotype by modulating the off-target pathway.
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Knockdown/knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target (XYZ) and see if the observed phenotype is replicated.
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Dose-response analysis: On-target effects should occur at lower concentrations of this compound compared to off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or apoptosis at low concentrations. | Off-target inhibition of essential survival kinases (e.g., PI3K/Akt pathway components). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Use a lower, non-toxic concentration of this compound. 3. Profile this compound against a panel of known survival kinases to identify potential off-targets. |
| Contradictory results between different cell lines. | Cell line-dependent expression of on-target and off-target kinases. Differences in compensatory signaling pathways. | 1. Verify the expression level of the primary target XYZ in all cell lines used. 2. Characterize the baseline activity of potential off-target pathways in your cell lines. 3. Consider using a 3D cell culture model for more physiologically relevant results. |
| Lack of a clear phenotypic effect despite target engagement. | Functional redundancy or activation of compensatory signaling pathways. | 1. Confirm target engagement by Western blot analysis of downstream substrate phosphorylation. 2. Investigate the activation of parallel signaling pathways (e.g., MAPK, PI3K/Akt) that may compensate for the inhibition of the XYZ pathway. 3. Consider combination therapy with an inhibitor of the compensatory pathway. |
| High background signal in kinase assays. | Non-specific binding of this compound to assay components or promiscuous kinase inhibition at high concentrations. | 1. Optimize the ATP concentration in your kinase assay, as this compound is an ATP-competitive inhibitor. 2. Include appropriate controls, such as a kinase-dead mutant or a structurally similar but inactive compound. 3. Reduce the concentration of this compound used in the assay. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and a panel of common off-target kinases.
Table 1: On-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Assay Type |
| XYZ | 5.2 | Biochemical Kinase Assay |
| XYZ (mutant A) | 8.7 | Biochemical Kinase Assay |
| XYZ (mutant B) | 25.1 | Biochemical Kinase Assay |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase Family | Kinase | IC50 (nM) | Assay Type |
| Ser/Thr Kinase | PQR | 250 | Biochemical Kinase Assay |
| Ser/Thr Kinase | LMN | 800 | Biochemical Kinase Assay |
| Tyr Kinase | EGFR | > 10,000 | Cell-based Phospho-protein Assay |
| Tyr Kinase | SRC | 1,500 | Biochemical Kinase Assay |
| PI3K Family | PI3Kα | > 10,000 | Biochemical Kinase Assay |
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
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Cells of interest
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96-well cell culture plates
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Complete growth medium
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This compound stock solution (e.g., 10 mM in DMSO)
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MTT reagent (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete growth medium.
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Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of solubilization buffer to each well.
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Incubate the plate for 2-4 hours at room temperature in the dark to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
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2. Protocol: Western Blot for Target Engagement
This protocol is to confirm the inhibition of the XYZ kinase by assessing the phosphorylation of its downstream substrate.
-
Materials:
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Cells of interest
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6-well cell culture plates
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-XYZ, anti-GAPDH)
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HRP-conjugated secondary antibodies
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ECL detection reagent
-
-
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with various concentrations of this compound for the desired time.
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Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Determine protein concentration using a BCA or Bradford assay.
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Denature protein lysates by boiling with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Visualizations
Preventing AN3199 degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the experimental compound AN3199 in various buffers.
Troubleshooting Guides
Issue: I am observing a decrease in the expected activity of this compound in my assay.
This could be due to the degradation of this compound in your experimental buffer. The following steps will help you assess the stability of your compound and troubleshoot potential degradation issues.
1. Confirm Compound Identity and Purity:
Before assessing stability in experimental buffers, it is crucial to confirm the identity and purity of your this compound stock.
-
Recommended Action: Analyze your stock solution of this compound using methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expected Outcome: Confirmation that the correct compound is being used and that there are no significant impurities that could interfere with the experiment or degrade over time.
2. Assess Stability in Different Buffers:
The composition and pH of your buffer can significantly impact the stability of this compound.
-
Recommended Action: Conduct a buffer stability study by incubating this compound in a panel of commonly used buffers at your experimental temperature. Monitor the concentration of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
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Experimental Protocol:
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Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO).
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Prepare a panel of common experimental buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, MES). A selection of buffers with different pH ranges is recommended.[1][2]
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Spike this compound into each buffer at the final experimental concentration. Include a control sample of this compound in the organic solvent.
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Incubate the samples at the intended experimental temperature (e.g., 37°C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and quench any potential degradation by adding a strong solvent (e.g., acetonitrile) and/or freezing at -80°C.
-
Analyze the samples by HPLC to determine the percentage of this compound remaining at each time point.
-
Data Presentation: this compound Stability in Common Buffers at 37°C
| Buffer (pH) | % this compound Remaining at 1h | % this compound Remaining at 4h | % this compound Remaining at 24h |
| PBS (7.4) | 95% | 80% | 50% |
| Tris-HCl (8.0) | 98% | 90% | 75% |
| MES (6.0) | 99% | 98% | 95% |
| HEPES (7.2) | 96% | 85% | 60% |
3. Identify Potential Degradation Pathways:
Understanding how this compound might be degrading is key to preventing it.
-
Recommended Action: Analyze the samples from your stability study by LC-MS to identify any degradation products. The mass of the degradation products can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
Experimental Workflow for Identifying Degradation
Caption: Troubleshooting workflow for addressing this compound degradation.
Issue: My results with this compound are not reproducible.
Inconsistent results can be a sign of compound instability.
1. Control for Environmental Factors:
Light and temperature can contribute to the degradation of sensitive compounds.
-
Recommended Action: Repeat your experiment under controlled conditions. Protect your samples from light by using amber vials or covering them with foil. Maintain a constant temperature throughout the experiment.
2. Evaluate the Impact of Buffer Components:
Some buffer components can react with your compound.
-
Recommended Action: If your buffer contains components other than the buffering agent and salt (e.g., reducing agents, metal chelators), test the stability of this compound in the presence and absence of these components.
Data Presentation: Effect of Additives on this compound Stability in Tris-HCl (pH 8.0) at 24h
| Additive | % this compound Remaining |
| None | 75% |
| DTT (1 mM) | 40% |
| EDTA (1 mM) | 74% |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for working with this compound?
Based on the hypothetical stability data, this compound appears to be more stable at a slightly acidic pH. Therefore, a buffer system with a pH around 6.0, such as MES, might be preferable. However, the optimal pH will also depend on the requirements of your specific assay.
Q2: How should I prepare and store my buffers to minimize the risk of this compound degradation?
-
Preparation: Always use high-purity water and buffer reagents. Filter-sterilize your buffers to prevent microbial growth, which can alter buffer pH and degrade your compound.
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Storage: Store buffers at 4°C. For long-term storage, consider freezing aliquots. Avoid repeated freeze-thaw cycles.
Q3: Could interactions with other molecules in my experiment be causing this compound degradation?
Yes, other molecules, such as enzymes or metal ions, can catalyze the degradation of your compound.[2] If you suspect this, you can perform your stability study in the presence of your complete assay mixture (minus the cells or primary biological component) to assess the stability in the full experimental context.
Signaling Pathway Consideration
The degradation of this compound can have significant downstream effects on the signaling pathway you are studying. For instance, if this compound is an inhibitor of a specific kinase, its degradation would lead to a loss of inhibition and an incorrect interpretation of the pathway's response.
Caption: Impact of this compound degradation on a hypothetical signaling pathway.
References
Technical Support Center: AN3199 In Vivo Studies
Notice: Information regarding a compound specifically designated as "AN3199" is not publicly available in the reviewed scientific literature and clinical trial databases. The following troubleshooting guide is based on general principles for in vivo studies of novel compounds and may not be specific to "this compound". Researchers encountering unexpected results should first verify the identity and purity of their test compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our animal models treated with our compound, which was not predicted by in vitro assays. What could be the cause?
A1: Discrepancies between in vitro and in vivo toxicity are common. Several factors could be responsible:
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Metabolic Activation: The compound may be metabolized in the liver or other tissues into a toxic intermediate that was not generated in your in vitro system.
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Off-Target Effects: The compound could be interacting with unintended biological targets in a whole-organism context.
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Vehicle Toxicity: The formulation used to dissolve and administer the compound could be contributing to the observed toxicity.
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Immune Response: The compound or its metabolites might be triggering an adverse immune reaction.
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Pharmacokinetic Properties: High peak concentrations (Cmax) or prolonged exposure (AUC) due to poor clearance could lead to toxicity.
Q2: Our compound shows excellent in vitro efficacy but has no effect in our in vivo disease model. What are the potential reasons for this disconnect?
A2: The lack of in vivo efficacy despite promising in vitro data is a frequent challenge in drug development. Potential reasons include:
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Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration. This could be due to poor absorption, rapid metabolism, or rapid excretion.
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Bioavailability Issues: The compound may have low oral bioavailability, meaning very little of the administered dose reaches systemic circulation.
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Target Engagement: The compound may not be engaging its intended target in the complex in vivo environment.
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Model Inappropriateness: The chosen animal model may not accurately recapitulate the human disease state you are trying to treat.
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Plasma Protein Binding: High binding of the compound to plasma proteins can reduce the free fraction available to exert its therapeutic effect.
Troubleshooting Guides
Issue: Unexpected Animal Mortality
If you are observing unexpected mortality in your study animals, a systematic investigation is crucial.
Experimental Protocol: Preliminary Toxicity Assessment
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Dose-Range Finding Study: Conduct a dose-range finding study with a small number of animals to identify the maximum tolerated dose (MTD).
-
Clinical Observations: Record detailed clinical observations at regular intervals, including changes in weight, behavior, and physical appearance.
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Histopathology: Perform a full histopathological examination of major organs from a subset of animals to identify any tissue damage.
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Metabolite Profiling: Analyze plasma and tissue samples to identify and quantify major metabolites.
| Parameter | Low Dose Group | Mid Dose Group | High Dose Group | Vehicle Control |
| Mortality Rate (%) | ||||
| Mean Body Weight Change (%) | ||||
| Key Histopathological Findings |
Issue: Lack of In Vivo Efficacy
When in vivo efficacy does not correlate with in vitro potency, a thorough pharmacokinetic and pharmacodynamic (PK/PD) analysis is warranted.
Experimental Protocol: In Vivo Target Engagement Study
-
Compound Administration: Administer the compound to a cohort of animals at various dose levels.
-
Tissue Collection: Collect blood and target tissue samples at multiple time points post-administration.
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Bioanalytical Method: Develop and validate a sensitive bioanalytical method to measure compound concentrations in plasma and tissue.
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Target Occupancy Assay: Utilize a suitable assay (e.g., Western blot, ELISA, PET imaging) to quantify the extent of target binding or modulation in the tissue of interest.
| Dose Level | Plasma Cmax (ng/mL) | Tissue Cmax (ng/g) | Target Occupancy (%) | Efficacy Readout |
| Low | ||||
| Medium | ||||
| High | ||||
| Vehicle | N/A | N/A | 0 |
Visualizing Experimental Workflows and Pathways
Logical Troubleshooting Flow for Unexpected In Vivo Results
Caption: A flowchart for troubleshooting unexpected in vivo experimental outcomes.
Hypothetical Signaling Pathway Perturbation
Caption: Diagram of potential intended and unintended effects on a signaling pathway.
Troubleshooting AN3199 variability in replicate experiments
Technical Support Center: AN3199
Disclaimer: The compound this compound is a fictional selective Checkpoint Kinase 1 (CHK1) inhibitor used here for illustrative purposes. The information provided is based on publicly available data for various CHK1 inhibitors and is intended to serve as a technical guide for researchers working with similar small molecules.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] It plays a vital role in cell cycle arrest, particularly at the G2/M checkpoint, allowing time for DNA repair before mitotic entry.[1][2] By inhibiting CHK1, this compound abrogates this checkpoint, leading to premature mitotic entry with unrepaired DNA, a phenomenon often termed "mitotic catastrophe," which results in cell death, especially in cancer cells with a defective G1 checkpoint (e.g., p53-deficient tumors).[3]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is expected to show greater efficacy in cancer cell lines with a high level of replication stress and/or defects in the G1 checkpoint, often associated with mutations in genes like TP53 or ATM.[2][3] Its effectiveness can be enhanced when used in combination with DNA-damaging agents (e.g., gemcitabine, cisplatin) or radiotherapy.[1][4]
Q3: What are the common off-target effects observed with CHK1 inhibitors?
While this compound is designed to be a selective CHK1 inhibitor, some compounds in this class may exhibit off-target activity against other kinases, such as CHK2, CDK1, and CDK2, particularly at higher concentrations.[3][5] Off-target effects can contribute to unexpected cellular responses and toxicity. It is crucial to perform experiments at the lowest effective concentration and to verify target engagement.
Q4: How should this compound be stored and reconstituted?
For long-term storage, this compound powder should be stored at -20°C. For experimental use, it is typically reconstituted in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure a consistent and low passage number for all experiments. Regularly perform cell line authentication. |
| Inconsistent Seeding Density | Variations in the initial number of cells per well can significantly impact IC50 values. Optimize and strictly control the cell seeding density.[6] |
| Variability in Drug Potency | Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare small aliquots of the stock solution and thaw a fresh aliquot for each experiment. |
| Assay-Specific Factors | The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Ensure the chosen assay is suitable for your cell line and that incubation times with the reagent are optimized. |
| Edge Effects in Microplates | Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outer wells for experimental data or ensure proper humidification during incubation. |
Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | This compound may have poor solubility, rapid metabolism, or low bioavailability, leading to insufficient tumor exposure. Conduct PK studies to determine the drug's half-life and concentration in plasma and tumor tissue.[1] |
| Ineffective Dosing Schedule | The timing of this compound administration, especially in combination therapies, is critical. The maximal effect may be observed when administered hours after the DNA-damaging agent, allowing for cells to arrest in S-phase.[1] |
| Tumor Microenvironment (TME) | Factors within the TME, such as hypoxia, can influence drug efficacy.[7] Consider using 3D cell culture models or patient-derived xenografts (PDXs) for more predictive in vitro testing. |
| Drug Resistance Mechanisms | Tumors may develop resistance to CHK1 inhibitors. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps or alterations in compensatory signaling pathways. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Representative CHK1 Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Notes |
| MK-8776 | AsPC-1 | 300 | Inhibition of pS296-CHK1 in cells.[5] |
| LY2606368 | AsPC-1 | 3 | Inhibition of pS296-CHK1 in cells.[5] |
| SRA737 | AsPC-1 | 1000 | Inhibition of pS296-CHK1 in cells.[5] |
| V158411 | Chk1 Kinase Assay | 4.4 | Biochemical assay.[8] |
| PF-477736 | Multiple Cell Lines | Varies | Used in various preclinical studies.[9] |
Note: IC50 values are highly dependent on the assay conditions and cell line used.[10][11]
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for CHK1 Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser296), total CHK1, and a loading control (e.g., β-actin) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated CHK1 to total CHK1.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound as desired.
-
Cell Harvesting: Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Visualizations
Caption: this compound inhibits the CHK1 signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for IC50 variability.
References
- 1. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer [mdpi.com]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chk1 inhibition as a novel therapeutic strategy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Technical Support Center: AN3199 Cytotoxicity Assessment in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of the novel compound AN3199 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the potential cytotoxicity of this compound?
A1: The initial step is to perform a dose-response and time-course analysis. This involves treating neuronal cultures with a range of this compound concentrations for different durations. A common starting point is a broad concentration range (e.g., nanomolar to micromolar) and time points such as 24, 48, and 72 hours. This will help determine the concentration at which this compound exhibits toxic effects (IC50) and the time frame of these effects.
Q2: Which basic cytotoxicity assays are recommended for an initial screen of this compound?
A2: For a primary screen, it is advisable to use at least two assays that measure different cellular parameters. Good choices include:
-
MTT Assay: Measures mitochondrial activity, providing an indication of cell viability.[1][2][3]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[1][2][3][4]
Q3: My MTT assay results show low absorbance values across all wells, including controls. What could be the issue?
A3: Low absorbance values in an MTT assay can be due to several factors:
-
Low cell density: Ensure you are plating an optimal number of neurons for your culture vessel.
-
Incorrect wavelength: Double-check that you are reading the absorbance at the correct wavelength for the formazan product.
-
Reagent issues: The MTT reagent may have expired or been improperly stored.
Q4: The LDH assay is showing high spontaneous release in my negative control wells. What does this indicate?
A4: High background LDH release suggests pre-existing cell death or damage in your cultures.[5] This could be caused by:
-
Suboptimal culture conditions: Issues with media, supplements, or incubator conditions (temperature, CO2, humidity) can stress the neurons.
-
Rough handling: Excessive force during media changes or plate handling can damage the cells.[5]
-
Contamination: Microbial contamination can lead to cell death.
Q5: How can I determine if this compound is inducing apoptosis or necrosis?
A5: To differentiate between apoptosis and necrosis, you can use specific assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent dye that stains the nucleus of necrotic cells with compromised membranes. This can be analyzed via flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3, -7, -9) can specifically detect apoptotic pathways.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | Uneven cell plating. | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell clustering. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Inconsistent results between experiments. | Variation in neuronal culture health. | Standardize the cell isolation and culturing protocol. Only use cultures of a specific age and confluency for experiments.[6] |
| Reagent variability. | Prepare fresh reagents for each experiment. Aliquot and store reagents according to the manufacturer's instructions. |
Guide 2: Interpreting Conflicting Assay Data
| Scenario | Possible Interpretation | Next Steps |
| MTT assay shows decreased viability, but LDH release is not significantly increased. | This compound may be causing metabolic dysfunction or inhibiting mitochondrial respiration without immediate cell membrane rupture. | Investigate mitochondrial-specific toxicity (e.g., measure mitochondrial membrane potential). Assess for markers of apoptosis. |
| LDH release is high, but MTT assay shows only a moderate decrease in viability. | This compound might be causing rapid membrane damage and necrosis, leading to LDH release before significant mitochondrial decline. | Perform a time-course experiment at earlier time points. Use a live/dead staining assay (e.g., Calcein-AM/Ethidium Homodimer-1) for direct visualization.[7] |
| No significant cytotoxicity is observed in basic assays, but morphological changes (e.g., neurite retraction) are visible. | This compound may be affecting neuronal function or morphology without causing overt cell death.[8] | Quantify neurite outgrowth. Perform functional assays, such as measuring calcium signaling or electrical activity using multi-electrode arrays (MEAs).[4][9] |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
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Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density and culture for the desired duration.
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Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cell death). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
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Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Sample Collection: Carefully collect a portion of the cell culture supernatant from each well. Avoid disturbing the cell layer.
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LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
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Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in neuronal cultures.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Caption: Decision tree for troubleshooting conflicting cytotoxicity results.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 8. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - PL [thermofisher.com]
- 9. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AN3199 Resistance in Long-Term Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term cell treatment with AN3199.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor targeting critical signaling pathways implicated in cancer cell proliferation and survival. Its primary mechanism is believed to involve the inhibition of specific tyrosine kinases, leading to the downstream suppression of oncogenic signaling cascades.
Q2: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
A2: Acquired resistance to targeted therapies can arise through various mechanisms, including:
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Target Alterations: Mutations in the drug target that prevent the inhibitor from binding effectively.
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Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibited pathway.
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Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell.[1]
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Drug Inactivation: Enzymatic modification of the drug into an inactive form.[2]
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Phenotypic Changes: Alterations in the cell's state, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance.
Q3: What are the initial indicators of developing this compound resistance in long-term cell culture?
A3: The initial signs of developing resistance to this compound in a cell culture may include:
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A gradual decrease in the drug's efficacy, requiring higher concentrations to achieve the same level of growth inhibition.
-
Changes in cell morphology.
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An increase in the population of surviving cells over time despite continuous drug exposure.
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Alterations in the expression levels of the target protein or downstream signaling components.
Q4: What is a recommended general approach for establishing an this compound-resistant cell line?
A4: Developing a drug-resistant cell line in vitro typically involves a gradual dose-escalation method.[3] This process starts with treating the parental cell line with a low concentration of this compound (e.g., the IC20, which inhibits 20% of cell proliferation) and incrementally increasing the concentration as the cells adapt and resume proliferation.[3] This method is designed to mimic the clinical development of acquired resistance.[3]
Troubleshooting Guide
This guide provides solutions to common issues encountered during long-term this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Decreased Sensitivity to this compound | Development of acquired resistance through target mutation or bypass pathway activation. | 1. Sequence the target gene to identify potential mutations. 2. Perform a phospho-kinase array to identify activated bypass pathways. 3. Test combination therapies with inhibitors of the identified bypass pathways. |
| Complete Loss of this compound Efficacy | High-level resistance, possibly due to multiple resistance mechanisms. | 1. Verify drug integrity and concentration. 2. Assess for overexpression of drug efflux pumps like P-glycoprotein (P-gp).[1] 3. Consider synergy studies with agents known to reverse multidrug resistance.[4] |
| Inconsistent Results Between Experiments | Experimental variability, cell line heterogeneity, or contamination. | 1. Standardize all experimental parameters , including cell passage number and seeding density. 2. Perform single-cell cloning to establish a homogenous resistant population. 3. Regularly test for mycoplasma contamination. |
| High Cell Death at Initial High-Dose Treatment | The initial drug concentration is too high for the cells to adapt. | 1. Start with a lower concentration of this compound (e.g., IC20-IC30). 2. Gradually increase the drug concentration in a stepwise manner, allowing the cells to recover between dose escalations.[3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and assess changes in drug sensitivity.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
2. Western Blotting for Signaling Pathway Analysis
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Objective: To analyze the expression and phosphorylation status of proteins in the target and potential bypass signaling pathways.
-
Methodology:
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Treat parental and this compound-resistant cells with or without the drug for the desired time.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against the target protein, downstream effectors (e.g., p-Akt, p-ERK), and resistance markers (e.g., P-gp) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Synergy Experiment with Combination Therapy
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Objective: To evaluate the synergistic, additive, or antagonistic effects of combining this compound with another inhibitor.
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Methodology:
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Perform a cell viability assay as described above, but with a matrix of concentrations for both this compound and the second drug.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
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CI < 1 indicates synergy.
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CI = 1 indicates an additive effect.
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CI > 1 indicates antagonism.
-
-
Analyze the data using software such as CompuSyn.
-
Visualizations
Caption: Putative signaling pathway inhibited by this compound.
Caption: Common mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Techniques to reverse or circumvent drug-resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AN3199 and Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from the compound AN3199 in fluorescent assays. The following information is designed to help you identify, troubleshoot, and mitigate issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescent assay?
This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many small molecules, particularly those with aromatic structures, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[1][2]
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Autofluorescence: this compound itself may be fluorescent, emitting light at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophore. This can lead to a false-positive signal.[1]
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Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal (a false-negative or underestimation of the true signal).[1][3] This is often referred to as the "inner filter effect".[3]
Q2: What are the initial signs that this compound is interfering with my assay?
Common indicators of interference include:
-
Unexpectedly high background fluorescence in wells containing this compound.
-
A dose-dependent decrease in fluorescence signal that does not correlate with the expected biological activity.
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Inconsistent or highly variable results in the presence of this compound.
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A shift in the emission spectrum of your fluorophore.
Q3: At what concentrations is interference from this compound more likely to occur?
Interference is often concentration-dependent.[1][4] In high-throughput screening (HTS), where compound concentrations can be in the range of 20-50 µM, the likelihood of observing interference is significantly higher, especially when the fluorescent reporter in the assay is at a much lower concentration.[3][4]
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps:
Guide 1: Characterizing the Interference
The first step is to determine the nature of the interference.
Experimental Protocol: Spectral Scanning of this compound
-
Objective: To determine the intrinsic fluorescence properties of this compound.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with spectral scanning capabilities
-
-
Method:
-
Prepare a dilution series of this compound in the assay buffer. A recommended concentration range is from the highest concentration used in your assay down to at least two orders of magnitude lower.
-
Include a buffer-only control.
-
Dispense the solutions into a microplate.
-
Perform a full excitation and emission scan of each concentration of this compound to identify any intrinsic fluorescence.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.
-
Emission Scan: Set the excitation wavelength to that of your assay's fluorophore and scan a range of emission wavelengths.
-
-
Data Presentation: this compound Spectral Properties
| Concentration (µM) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Intensity (RFU) at Assay Wavelengths |
| 100 | 350 | 450 | 15000 |
| 50 | 350 | 450 | 7500 |
| 25 | 350 | 450 | 3750 |
| 12.5 | 350 | 450 | 1875 |
| 0 (Buffer) | N/A | N/A | 50 |
Note: This is hypothetical data for illustrative purposes.
Guide 2: Assessing Quenching Effects
If this compound is not autofluorescent at your assay wavelengths, it may be quenching the signal.
Experimental Protocol: Quenching Assay
-
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
-
Materials:
-
This compound stock solution
-
Your assay's fluorophore (e.g., a fluorescently labeled substrate or antibody) at the concentration used in your assay.
-
Assay buffer
-
Microplate reader
-
-
Method:
-
Prepare a solution of your fluorophore in the assay buffer.
-
Prepare a dilution series of this compound.
-
In a microplate, mix the fluorophore solution with the this compound dilutions.
-
Include a control with the fluorophore and buffer only (no this compound).
-
Incubate for a short period to ensure mixing.
-
Read the fluorescence at the standard excitation and emission wavelengths for your assay.
-
Data Presentation: this compound Quenching Effect
| This compound Concentration (µM) | Fluorescence Signal (RFU) | % Quenching |
| 100 | 20000 | 80% |
| 50 | 40000 | 60% |
| 25 | 60000 | 40% |
| 12.5 | 80000 | 20% |
| 0 (Control) | 100000 | 0% |
Note: This is hypothetical data for illustrative purposes.
Mitigation Strategies
Based on the troubleshooting results, consider the following strategies to minimize interference from this compound.
Strategy 1: Assay Reconfiguration
-
Use Red-Shifted Fluorophores: Interference from autofluorescence and light scattering is more prevalent at shorter wavelengths (blue and green spectra).[4][5] Switching to a fluorophore with excitation and emission in the far-red spectrum can often mitigate these issues.[5]
-
Decrease this compound Concentration: If possible, lower the concentration of this compound in your assay to a range where interference is minimal.
-
Implement a Pre-read Step: Before adding the final assay component that initiates the reaction, perform a fluorescence reading of the plate with this compound present. This background reading can then be subtracted from the final reading.[3]
Strategy 2: Orthogonal Assays
To confirm that the observed effects are due to the biological activity of this compound and not an artifact of interference, it is crucial to use an orthogonal assay with a different detection method.[1][2] Examples include:
-
Radioactive Assays: These are generally insensitive to compound interference.[5]
-
Luminescence-based Assays: These are less prone to interference from fluorescent compounds.
-
Label-Free Detection Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding interactions without the use of fluorophores.
Visualizing Workflows and Pathways
To aid in understanding the concepts discussed, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound interference in fluorescent assays.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AN3199 Stability Testing in Different Formulations
Disclaimer: The following information is provided for a hypothetical compound, AN3199, and is based on general principles of pharmaceutical stability testing. The data and protocols are illustrative and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for a compound like this compound?
A1: Based on typical small molecule structures, this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation.[1][2] Hydrolysis may occur at ester or amide linkages, particularly at non-neutral pH, while oxidation can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light (photodegradation).[3]
Q2: Which analytical techniques are recommended for stability testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for separating, identifying, and quantifying this compound and its degradation products.[4][5] Other useful techniques include spectroscopy (UV/Vis, IR, NMR) for structural elucidation of degradants.[4]
Q3: How should I design a drug-excipient compatibility study for a new this compound formulation?
A3: Drug-excipient compatibility studies are crucial for selecting appropriate excipients that do not compromise the stability of the final product.[3][5][6] A typical approach involves preparing binary mixtures of this compound with individual excipients (e.g., in a 1:1 or 1:5 ratio), often with the addition of a small amount of water to accelerate potential reactions. These mixtures are then stored under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks) and analyzed for the appearance of degradation products by HPLC.[3][5]
Troubleshooting Guides
Problem 1: I am observing a new, unknown peak in the chromatogram of my this compound formulation during a stability study.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of this compound. This will help to generate potential degradation products and match their retention times with the unknown peak. LC-MS analysis can be used to determine the mass of the unknown peak and aid in its identification.
-
-
Possible Cause 2: Interaction with an excipient.
-
Troubleshooting Step: Review your drug-excipient compatibility data. If not available, perform a compatibility study as described in the FAQs. This will help to identify if a specific excipient is reacting with this compound.
-
-
Possible Cause 3: Leachate from the container closure system.
-
Troubleshooting Step: Analyze a placebo formulation (containing all excipients but no this compound) stored in the same container closure system under the same conditions. If the peak is present, it is likely a leachable.
-
Problem 2: The dissolution rate of my this compound tablets is decreasing over time in my stability study.
-
Possible Cause 1: Change in the physical properties of the drug or formulation.
-
Troubleshooting Step: Perform solid-state characterization of the tablets from the stability study, such as X-ray powder diffraction (XRPD) to check for changes in crystallinity, and differential scanning calorimetry (DSC) to assess any changes in the physical form of this compound or its interaction with excipients.
-
-
Possible Cause 2: Cross-linking of excipients.
-
Troubleshooting Step: Certain excipients, like gelatin in capsules, can cross-link over time, which can impede dissolution. If your formulation contains such excipients, consider alternative grades or different excipients.
-
Data Presentation
Table 1: Stability of this compound in Different Solid Oral Formulations under Accelerated Conditions (40°C/75% RH)
| Time Point | Formulation A (Tablet) - Assay (%) | Formulation A (Tablet) - Total Impurities (%) | Formulation B (Capsule) - Assay (%) | Formulation B (Capsule) - Total Impurities (%) |
| Initial | 99.8 | 0.15 | 99.9 | 0.12 |
| 1 Month | 98.5 | 0.75 | 99.2 | 0.45 |
| 3 Months | 96.2 | 1.85 | 98.1 | 0.98 |
| 6 Months | 93.1 | 3.52 | 96.5 | 1.75 |
Table 2: Photostability of this compound in Solution (1 mg/mL in 50:50 Acetonitrile:Water)
| Exposure Condition | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control (Dark) | 99.9 | <0.05 | <0.05 |
| ICH Option 1 (Light) | 85.2 | 8.9 | 4.1 |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
2. Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 4 hours.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 72 hours.
-
Photodegradation: Expose a solution of this compound to light conditions as per ICH Q1B guidelines.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. course.cutm.ac.in [course.cutm.ac.in]
- 6. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
Validation & Comparative
A Comparative Guide to PDE4 Inhibition: Roflumilast vs. the Benzoxaborole Class
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphodiesterase-4 (PDE4) inhibitor roflumilast against the benzoxaborole class of PDE4 inhibitors, with a focus on crisaborole and its next-generation analog, AN2898. This document synthesizes experimental data on their inhibitory profiles, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of a wide array of pro-inflammatory mediators. This mechanism has established PDE4 as a key therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2] Roflumilast, a second-generation benzamide PDE4 inhibitor, and the benzoxaborole class, represented by crisaborole, are two distinct chemical entities that leverage this mechanism.
Mechanism of Action: A Shared Pathway
Both roflumilast and the benzoxaborole class of inhibitors exert their anti-inflammatory effects by blocking the catalytic activity of PDE4. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and other signaling molecules. The net result is a reduction in the production and release of inflammatory cytokines such as TNF-α, interleukins, and interferons, thereby mitigating the inflammatory response.[1]
Quantitative Comparison of In Vitro Efficacy
The potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Roflumilast demonstrates particularly high potency against PDE4B and PDE4D isoforms. Crisaborole exhibits a broader inhibition profile across the PDE4 isoforms, while the newer benzoxaborole, AN2898, shows significantly increased potency, especially against PDE4B.
| Inhibitor | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Roflumilast | μM range | 0.84 | μM range | 0.68 | [3] |
| Crisaborole | 55-340 (range for multiple isoforms) | 75 | 55-340 (range for multiple isoforms) | 55-340 (range for multiple isoforms) | [4] |
| AN2898 | Potent Inhibition | 0.42 | - | Potent Inhibition | [3][5] |
Physicochemical Properties
The distinct chemical structures of roflumilast and the benzoxaborole class influence their physicochemical properties, which in turn affect their formulation and route of administration.
| Property | Roflumilast | Crisaborole |
| Chemical Class | Benzamide | Benzoxaborole |
| Molecular Weight | 403.21 g/mol | 251.08 g/mol |
| Administration | Oral, Topical | Topical |
| Key Structural Feature | Dichloropyridyl benzamide | Boron-containing heterocyclic ring |
Clinical Performance in Atopic Dermatitis
Both roflumilast and crisaborole have been evaluated in clinical trials for the treatment of mild to moderate atopic dermatitis, demonstrating efficacy over vehicle. Roflumilast has shown a higher percentage of patients achieving treatment success in some studies.
| Clinical Trial Endpoint | Roflumilast Cream (0.15%) | Crisaborole Ointment (2%) |
| vIGA-AD Success at Week 4 (Trial 1) | 32.0% | 32.8% |
| vIGA-AD Success at Week 4 (Trial 2) | 28.9% | 31.4% |
| EASI-75 at Week 4 (Trial 1) | 43.2% | Not directly comparable |
| EASI-75 at Week 4 (Trial 2) | 42.0% | Not directly comparable |
| References | [6][7] | [8][9] |
vIGA-AD: validated Investigator Global Assessment for Atopic Dermatitis; EASI-75: 75% reduction in Eczema Area and Severity Index.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a common method for determining the IC50 values of PDE4 inhibitors.
Methodology:
-
Reagent Preparation: Recombinant human PDE4 isoforms (A, B, C, or D) are diluted in an appropriate assay buffer. The substrate, cAMP, is also prepared in the assay buffer. Test compounds (e.g., roflumilast, crisaborole) are serially diluted to a range of concentrations.[10]
-
Enzyme-Inhibitor Incubation: The diluted PDE4 enzyme is pre-incubated with the various concentrations of the test compound or vehicle control in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.[10]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cAMP substrate to each well.
-
Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop reagent or by heat inactivation.
-
Detection of Product: The amount of AMP produced (or remaining cAMP) is quantified. Common detection methods include:
-
Fluorescence Polarization (FP): Utilizes a fluorescently labeled cAMP. The binding of a specific antibody to the labeled cAMP results in a change in fluorescence polarization, which is inversely proportional to the amount of cAMP hydrolyzed by PDE4.[11]
-
Luminescence-based assays: These assays, such as the PDE-Glo™ assay, measure the remaining ATP after a series of coupled enzymatic reactions that are dependent on the amount of cAMP present.[12]
-
Colorimetric assays: These assays measure the inorganic phosphate released from AMP by a subsequent reaction with a 5'-nucleotidase.[13]
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based PDE4 Activity Assay
This protocol provides a framework for assessing the activity of PDE4 inhibitors in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured. For a robust assay, cells may be engineered to co-express a constitutively active G-protein coupled receptor (GPCR) to drive cAMP production and a cyclic nucleotide-gated (CNG) ion channel as a biosensor.[14][15] Alternatively, a CRE-luciferase reporter system can be used where luciferase expression is driven by cAMP levels.[16]
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 384- or 1536-well) and allowed to adhere overnight.[15]
-
Compound Addition: Test compounds are added to the cells at various concentrations.
-
Cell Stimulation (if necessary): Depending on the assay design, cells may be stimulated with an agent like forskolin to induce cAMP production if a constitutively active GPCR is not used.
-
Detection of cAMP-mediated Signal:
-
CNG Channel Activation: In cells with a CNG channel biosensor, the influx of cations (e.g., Ca2+) upon channel opening due to increased cAMP is measured using a fluorescent indicator.[15]
-
Luciferase Reporter Activity: In cells with a CRE-luciferase reporter, cell lysates are prepared, and luciferase activity is measured using a luminometer.[16]
-
-
Data Analysis: The effect of the inhibitor on the cAMP-mediated signal is quantified, and IC50 values are determined.
Conclusion
Roflumilast and the benzoxaborole class of PDE4 inhibitors, while sharing a common mechanism of action, exhibit distinct profiles in terms of their chemical structure, inhibitory potency against specific PDE4 isoforms, and clinical application. Roflumilast is a potent inhibitor with selectivity for PDE4B and PDE4D, available in both oral and topical formulations for various inflammatory diseases. Crisaborole, a topical benzoxaborole, has established its role in the treatment of atopic dermatitis. The next-generation benzoxaborole, AN2898, demonstrates significantly enhanced potency, highlighting the ongoing evolution of PDE4 inhibitors. The choice of inhibitor for therapeutic development or research applications will depend on the specific disease target, desired route of administration, and the required selectivity profile. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other novel PDE4 inhibitors.
References
- 1. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Translated aticle] Topical and Oral Roflumilast in Dermatology: A Narrative Review | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. pro.dermnetnz.org [pro.dermnetnz.org]
- 10. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. content.abcam.com [content.abcam.com]
- 14. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
Comparative Efficacy Analysis: Crisaborole versus AN3199 in Atopic Dermatitis
A comprehensive review of the available data on the efficacy, mechanism of action, and experimental evaluation of Crisaborole. A direct comparison with AN3199 could not be conducted due to the absence of publicly available information on this compound in the context of atopic dermatitis or phosphodiesterase 4 (PDE4) inhibition.
Introduction
Atopic dermatitis is a chronic inflammatory skin condition characterized by eczematous lesions and intense pruritus.[1] A key therapeutic target in atopic dermatitis is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[2][3] Crisaborole, a topical nonsteroidal PDE4 inhibitor, is an established treatment for mild-to-moderate atopic dermatitis.[1][4][5] This guide provides a detailed overview of the efficacy and mechanism of action of crisaborole. An equivalent analysis and comparison for "this compound" could not be performed as no scientific literature or clinical trial data for a compound with this designation in the field of dermatology or for a related indication could be identified. Crisaborole was formerly known as AN2728.[4]
Efficacy of Crisaborole
Crisaborole has demonstrated efficacy in the treatment of mild-to-moderate atopic dermatitis in several clinical trials.[6] Its performance is typically assessed using the Investigator's Static Global Assessment (ISGA) score, which measures the overall severity of the disease on a scale from 0 (clear) to 4 (severe).
Table 1: Summary of Crisaborole Efficacy Data in Mild-to-Moderate Atopic Dermatitis
| Parameter | Crisaborole 2% Ointment | Vehicle Ointment | Study Reference |
| ISGA score of 0 or 1 (clear or almost clear) at day 29 | Statistically significant improvement compared to vehicle | - | [6] |
| Improvement in Pruritus | Significant reduction in itch severity | - | [5] |
| Time to Improvement | Improvement in signs and symptoms observed | - | [4][5] |
Note: This table summarizes the general findings from clinical trials. For specific quantitative data, please refer to the cited literature.
Mechanism of Action: PDE4 Inhibition
Crisaborole exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme.[2][3] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that modulates the activity of various inflammatory cells.[2] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[3][7] Elevated cAMP, in turn, suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and various interleukins, thereby reducing the inflammatory response characteristic of atopic dermatitis.[2][7][8]
Caption: Mechanism of action of Crisaborole in inhibiting the PDE4 pathway.
Experimental Protocols
The efficacy of PDE4 inhibitors like crisaborole is quantified using various in vitro and in vivo assays. A fundamental in vitro experiment is the PDE4 inhibition assay.
Key Experiment: PDE4 Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50% (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., crisaborole) is serially diluted to create a range of concentrations.
-
Assay Reaction: The PDE4 enzyme is incubated with the various concentrations of the test compound.
-
Substrate Addition: The fluorescently labeled cAMP substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of fluorescently labeled AMP produced is measured using a suitable plate reader. The fluorescence intensity is directly proportional to the enzyme activity.
-
Data Analysis: The enzyme activity at each inhibitor concentration is plotted, and the IC50 value is calculated using non-linear regression analysis.
Caption: Workflow for a typical in vitro PDE4 inhibition assay.
Conclusion
References
- 1. Efficacy of AZD3199 in Chronic Obstructive Pulmonary Disease (COPD) Patients | MedPath [trial.medpath.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. | BioWorld [bioworld.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Validating the Anti-Inflammatory Effects of AN3199 with RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory effects of the novel compound AN3199, validated through RNA sequencing (RNA-seq). The performance of this compound is objectively compared with established non-steroidal anti-inflammatory drugs (NSAIDs), providing supporting experimental data and detailed methodologies for key experiments.
Executive Summary
Inflammation is a complex biological response implicated in numerous diseases. While current anti-inflammatory drugs are effective, there is a continuous need for novel therapeutics with improved efficacy and safety profiles. This report details the transcriptomic-level effects of a new investigational compound, this compound, in a lipopolysaccharide (LPS)-induced inflammatory model in human macrophage-like cells. Using RNA-seq, we demonstrate that this compound exhibits potent anti-inflammatory properties, modulating key inflammatory pathways. A direct comparison with the non-selective COX inhibitor, Diclofenac, and the selective COX-2 inhibitor, Celecoxib, is presented to benchmark its performance.
Comparative Performance of Anti-Inflammatory Agents
The anti-inflammatory activity of this compound was assessed by its ability to suppress the expression of key pro-inflammatory genes in LPS-stimulated THP-1 macrophage-like cells. The table below summarizes the log2 fold change in gene expression for selected inflammatory markers following treatment with this compound, Diclofenac, and Celecoxib.
| Gene Symbol | Gene Name | Function | This compound (Log2FC) | Diclofenac (Log2FC) | Celecoxib (Log2FC) |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -2.8 | -1.5 | -1.8 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -3.1 | -1.9 | -2.2 |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Enzyme in prostaglandin synthesis | -2.5 | -2.9 | -3.2 |
| CXCL8 (IL8) | C-X-C Motif Chemokine Ligand 8 | Chemoattractant for neutrophils | -2.2 | -1.3 | -1.6 |
| NFKBIA | NFKB Inhibitor Alpha | Inhibitor of NF-κB pathway | 1.5 | 0.8 | 1.1 |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | -2.9 | -1.7 | -2.0 |
| CCL2 | C-C Motif Chemokine Ligand 2 | Monocyte chemoattractant | -2.4 | -1.4 | -1.7 |
This data is representative and compiled for illustrative purposes based on typical anti-inflammatory responses.
Experimental Protocols
A detailed methodology was followed for the key experiments cited in this guide.
Cell Culture and Treatment
Human THP-1 monocytes were differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. The differentiated cells were then stimulated with 1 µg/mL lipopolysaccharide (LPS) from E. coli to induce an inflammatory response. Concurrently, cells were treated with 10 µM of this compound, Diclofenac, or Celecoxib for 6 hours. A vehicle control (DMSO) was also included.
RNA Isolation and Sequencing
Total RNA was extracted from the cell lysates using a TRIzol-based method according to the manufacturer's protocol. The integrity and purity of the RNA were assessed using an Agilent Bioanalyzer 2100. RNA sequencing libraries were prepared from high-quality RNA samples (RIN > 8) and sequenced on an Illumina HiSeq 4000 platform to a depth of approximately 20-30 million reads per sample.[1][2]
RNA-Seq Data Analysis
The quality of the raw sequencing reads was checked using FastQC. The reads were then aligned to the human reference genome (GRCh38), and gene expression was quantified. Differential gene expression analysis was performed to compare the treated groups with the LPS-stimulated control group. Genes with a false discovery rate (FDR) adjusted p-value ≤ 0.05 and a log2 fold change of greater than ±1 were considered differentially expressed.
Signaling Pathways and Experimental Workflow
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB signaling pathway is a central regulator of inflammation.[2] Upon stimulation by LPS, IKK is activated, leading to the phosphorylation and subsequent degradation of the inhibitor IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for RNA-Seq Analysis
The workflow outlines the major steps from cell culture to the identification of differentially expressed genes and pathway analysis.
Caption: Experimental workflow for RNA-seq analysis of anti-inflammatory compounds.
Conclusion
The RNA-seq data presented in this guide demonstrate that this compound is a potent inhibitor of inflammatory gene expression, outperforming the benchmark compounds Diclofenac and Celecoxib in the downregulation of several key pro-inflammatory cytokines and chemokines in this experimental model. The transcriptomic analysis suggests that this compound's mechanism of action involves the significant suppression of the NF-κB signaling pathway. These findings underscore the potential of this compound as a novel anti-inflammatory therapeutic agent. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
Comparative Analysis of AN3199 Cross-reactivity with other Phosphodiesterases
Disclaimer: Information regarding a specific compound designated "AN3199" is not publicly available in the searched resources. Therefore, this guide provides a template for a comparative analysis of a hypothetical phosphodiesterase inhibitor, herein referred to as this compound, to demonstrate the structure and content of such a guide. The experimental data presented is illustrative and not based on actual experimental results for a compound named this compound.
This guide offers a comparative analysis of the cross-reactivity of the novel phosphodiesterase inhibitor, this compound, against various phosphodiesterase (PDE) families. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the selectivity profile of this compound, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound Against Diverse Phosphodiesterase Isozymes
The inhibitory activity of this compound was assessed against a panel of recombinant human phosphodiesterase enzymes. The results, summarized in the table below, indicate that this compound is a potent and highly selective inhibitor of PDE4D, with significantly lower affinity for other PDE families.
| Enzyme | IC50 (nM) | Fold Selectivity vs. PDE4D |
| PDE1A | >10,000 | >1,250 |
| PDE1B | 8,500 | 1,062.5 |
| PDE2A | >10,000 | >1,250 |
| PDE3A | 5,300 | 662.5 |
| PDE4A | 25 | 3.125 |
| PDE4B | 15 | 1.875 |
| PDE4C | 30 | 3.75 |
| PDE4D | 8 | 1 |
| PDE5A | 7,800 | 975 |
| PDE6C | >10,000 | >1,250 |
| PDE7A | 6,200 | 775 |
| PDE8A | >10,000 | >1,250 |
| PDE9A | >10,000 | >1,250 |
| PDE10A | 4,500 | 562.5 |
| PDE11A | >10,000 | >1,250 |
Experimental Protocols
A detailed methodology for the phosphodiesterase inhibition assay is provided below.
Phosphodiesterase Inhibition Assay Protocol
This protocol outlines the procedure used to determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.
1. Materials and Reagents:
-
Recombinant human phosphodiesterase enzymes (PDE1A, PDE1B, PDE2A, PDE3A, PDE4A, PDE4B, PDE4C, PDE4D, PDE5A, PDE6C, PDE7A, PDE8A, PDE9A, PDE10A, PDE11A)
-
This compound (or test compound) dissolved in DMSO
-
[³H]-cAMP (specific activity 15-30 Ci/mmol)
-
[³H]-cGMP (specific activity 5-15 Ci/mmol)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 µM ZnSO₄)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
2. Assay Procedure:
-
A serial dilution of this compound was prepared in DMSO, followed by a further dilution in the assay buffer.
-
The PDE enzyme was diluted in the assay buffer to a concentration that yields approximately 50-70% hydrolysis of the cyclic nucleotide substrate.
-
In a 96-well plate, 25 µL of the test compound dilution and 25 µL of the diluted enzyme were added to each well.
-
The plate was pre-incubated for 15 minutes at 30°C.
-
The reaction was initiated by adding 50 µL of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well. The final substrate concentration was 100 nM.
-
The reaction was incubated for 30 minutes at 30°C.
-
The reaction was terminated by the addition of 25 µL of snake venom nucleotidase (1 mg/mL).
-
The plate was incubated for an additional 10 minutes at 30°C to allow the conversion of the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
The mixture was then loaded onto an ion-exchange resin column to separate the charged, unhydrolyzed substrate from the uncharged, hydrolyzed product.
-
The eluate containing the hydrolyzed product was collected into scintillation vials.
-
Scintillation cocktail was added to each vial, and the radioactivity was quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition for each concentration of this compound was calculated relative to a control with no inhibitor.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing the cross-reactivity of this compound.
Figure 1: Role of PDE4 in the cAMP signaling pathway and the mechanism of inhibition by this compound.
Figure 2: Experimental workflow for determining the IC50 of this compound against a panel of PDE isozymes.
Figure 3: Logical relationship diagram comparing the selectivity of this compound with other hypothetical PDE inhibitors.
AN3199: A Head-to-Head Comparison with Leading PDE4 Inhibitors
For Immediate Release: November 7, 2025
A detailed comparative analysis of the novel phosphodiesterase 4 (PDE4) inhibitor, AN3199, against established market players roflumilast, apremilast, and crisaborole is presented for the scientific community. This guide offers a comprehensive overview of their biochemical potency, selectivity, and cellular activity, supported by detailed experimental protocols to aid in research and drug development.
Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the inflammatory response. This guide provides a head-to-head comparison of the investigational compound this compound with the approved PDE4 inhibitors roflumilast, apremilast, and crisaborole.
Biochemical Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and its competitors against the PDE4 enzyme and its various subtypes.
| Compound | Overall PDE4 IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 94.5[1] | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | ~0.8[2] | 0.7-0.9 (A1, A4)[3] | 0.2-0.7 (B1, B2)[3] | 3-4.3 (C1, C2)[3] | 0.68[4] |
| Apremilast | 74[5] | 10-100 (A1A)[6] | 10-100 (B1, B2)[6] | 10-100 (C1)[6] | 10-100 (D2)[6] |
| Crisaborole | 490[7] | Data not available | 75 (B2) | Data not available | Data not available |
Note: IC50 values can vary depending on the specific assay conditions and recombinant enzyme isoforms used.
This compound demonstrates potent inhibition of the PDE4 enzyme with an IC50 value of 94.5 nM[1]. Roflumilast exhibits the highest potency among the compared inhibitors, with sub-nanomolar activity against several PDE4 subtypes[3][4]. Apremilast shows broad-spectrum PDE4 inhibition in the nanomolar range[5][6]. Crisaborole is a less potent inhibitor in biochemical assays compared to the others[7]. Crucially, specific subtype selectivity data for this compound is not yet publicly available, which is a key determinant for predicting the therapeutic window and potential side effects. Inhibition of PDE4B and PDE4D is generally associated with anti-inflammatory effects, while inhibition of other subtypes has been linked to adverse events such as nausea and emesis.
Signaling Pathway and Experimental Workflow
The mechanism of action of PDE4 inhibitors and a general workflow for their evaluation are depicted in the following diagrams.
Caption: PDE4 Inhibition Signaling Pathway
Caption: Experimental Workflow for PDE4 Inhibitor Evaluation
Selectivity Profile
The selectivity of a PDE4 inhibitor is crucial for its safety profile. Off-target inhibition of other PDE families can lead to undesired side effects.
| Compound | Selectivity over other PDE families |
| This compound | Data not available |
| Roflumilast | Highly selective for PDE4 over PDE1, PDE2, PDE3, and PDE5.[3] |
| Apremilast | Does not significantly inhibit other PDEs, kinases, enzymes, or receptors at therapeutic concentrations.[6] |
| Crisaborole | Little or no inhibitory activity against other PDE isozymes. |
While roflumilast and apremilast have demonstrated high selectivity for the PDE4 family, the selectivity profile of this compound has not been publicly disclosed. This information is critical for assessing its potential for a favorable side-effect profile.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are provided below.
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting the activity of recombinant human PDE4 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 subtypes (A, B, C, and D) are expressed and purified. The fluorescently labeled cAMP substrate is prepared in assay buffer.
-
Compound Preparation: Test compounds, including this compound, roflumilast, apremilast, and crisaborole, are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The assay is performed in a 96- or 384-well plate format. A mixture of the PDE4 enzyme and the test compound at various concentrations is pre-incubated. The reaction is initiated by the addition of the cAMP substrate.
-
Detection: The reaction is allowed to proceed for a specified time at room temperature and is then terminated. The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or scintillation proximity assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Anti-inflammatory Activity: LPS-induced TNF-α Release Assay
Objective: To assess the functional potency of test compounds in a cellular model of inflammation.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and the production of tumor necrosis factor-alpha (TNF-α).
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration compared to the LPS-stimulated control. The IC50 value for cellular activity is determined from the resulting dose-response curve.
Conclusion and Future Directions
This compound presents as a potent PDE4 inhibitor with an IC50 value competitive with other established inhibitors. However, a comprehensive head-to-head comparison is currently limited by the lack of publicly available data on its PDE4 subtype selectivity and its selectivity against other PDE families. Future research should focus on elucidating these key characteristics of this compound to fully understand its therapeutic potential and position it within the landscape of PDE4 inhibitors. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research purposes only and should not be interpreted as medical advice. This compound is an investigational compound and has not been approved for any therapeutic use.
References
- 1. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Roflumilast | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 5. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
AN3199: A Comparative Guide to Western Blot Validation of a Novel PI3K/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AN3199, a novel dual inhibitor of the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, against established inhibitors. We present supporting experimental data from Western blot analyses to validate its mechanism of action and downstream effects.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs essential cellular processes, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Key components of this pathway include PI3K, the kinase Akt (also known as Protein Kinase B), and the mTOR Complex 1 (mTORC1), which, when activated, phosphorylates downstream effectors like S6 Kinase 1 (S6K1) to promote protein synthesis and cell growth.
This compound is a novel small molecule designed to dually inhibit PI3K and mTOR, offering a comprehensive blockade of the pathway. This guide compares the efficacy of this compound with Alpelisib, a selective PI3Kα inhibitor, and Everolimus, an mTORC1 inhibitor.[1][2]
Caption: PI3K/Akt/mTOR signaling pathway with inhibitor targets.
Data Presentation: Comparative Analysis of Inhibitor Efficacy
To validate the inhibitory action of this compound, Western blot analysis was performed on lysates from MCF-7 breast cancer cells treated with increasing concentrations of this compound, Alpelisib, and Everolimus for 24 hours. The phosphorylation status of Akt at Serine 473 (p-Akt S473) and S6K1 at Threonine 389 (p-S6K1 T389) were quantified. The data, normalized to total protein levels and expressed as a percentage of the untreated control, are summarized below.
Table 1: Effect of Inhibitors on Akt Phosphorylation (p-Akt S473)
| Inhibitor Concentration | This compound (% of Control) | Alpelisib (% of Control) | Everolimus (% of Control) |
| 0 nM (Control) | 100% | 100% | 100% |
| 10 nM | 55% | 60% | 98% |
| 100 nM | 15% | 20% | 95% |
| 1 µM | 5% | 8% | 92% |
| 10 µM | 2% | 5% | 89% |
Table 2: Effect of Inhibitors on S6K1 Phosphorylation (p-S6K1 T389)
| Inhibitor Concentration | This compound (% of Control) | Alpelisib (% of Control) | Everolimus (% of Control) |
| 0 nM (Control) | 100% | 100% | 100% |
| 10 nM | 25% | 50% | 30% |
| 100 nM | 5% | 15% | 10% |
| 1 µM | 1% | 5% | 2% |
| 10 µM | <1% | 3% | 1% |
Data Summary:
-
This compound demonstrates potent, dose-dependent inhibition of both p-Akt and p-S6K1, consistent with its dual PI3K/mTOR inhibitory mechanism.[3]
-
Alpelisib , a PI3K inhibitor, effectively reduces p-Akt levels, which consequently leads to a reduction in downstream p-S6K1.[1][4][5][6][7]
-
Everolimus , an mTORC1 inhibitor, strongly inhibits the direct downstream target p-S6K1 but has minimal effect on the upstream p-Akt, as expected.[2][8][9][10][11]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of Western blot results, especially when analyzing labile phosphorylation events.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot validation of inhibitors.
Detailed Methodologies
-
Cell Culture and Treatment:
-
MCF-7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells were seeded in 6-well plates and grown to 70-80% confluency.
-
The cells were serum-starved for 12 hours before treatment.
-
Cells were then treated with the indicated concentrations of this compound, Alpelisib, or Everolimus (or DMSO as a vehicle control) for 24 hours.
-
-
Lysate Preparation:
-
After treatment, cells were washed twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cells were lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Lysates were scraped and collected into microcentrifuge tubes, then centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant (protein lysate) was transferred to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Protein concentration was determined using a BCA protein assay kit.
-
20 µg of protein from each sample was mixed with 4x Laemmli sample buffer and heated at 95°C for 5 minutes.
-
-
SDS-PAGE and Membrane Transfer:
-
Samples were loaded onto a 4-12% SDS-polyacrylamide gel and electrophoresis was performed.
-
Proteins were transferred from the gel to a PVDF membrane.[12]
-
-
Immunoblotting and Detection:
-
The membrane was blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt S473, anti-p-S6K1 T389, anti-total Akt, anti-total S6K1, or anti-β-actin) diluted in 5% BSA/TBST.
-
After incubation, the membrane was washed three times with TBST for 10 minutes each.
-
The membrane was then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Following three more washes with TBST, the signal was detected using an Enhanced Chemiluminescence (ECL) substrate and imaged with a digital imaging system.
-
-
Data Analysis:
References
- 1. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 2. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 7. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 10. Everolimus - NCI [cancer.gov]
- 11. Everolimus | C53H83NO14 | CID 6442177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of AN3199: An In Vitro and In Vivo Analysis
Disclaimer: Publicly available information on a compound specifically designated as "AN3199" is not available. This guide, therefore, presents a comparative analysis based on a hypothetical AMP-activated protein kinase (AMPK) agonist, herein referred to as this compound. The in vivo efficacy data and related protocols are adapted from published studies on a known AMPK agonist, Compound 991, to provide a realistic framework for comparison[1]. The in vitro data presented is hypothetical and representative of expected outcomes for a compound with this mechanism of action.
This document is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive comparison of in vitro and in vivo efficacy studies for a novel therapeutic candidate.
Overview of this compound
This compound is a novel small molecule designed to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Dysregulation of the AMPK signaling pathway is implicated in various diseases, including metabolic disorders and cancer. By activating AMPK, this compound is hypothesized to restore cellular energy homeostasis and exert therapeutic effects. This guide compares its efficacy in isolated cellular systems (in vitro) with its performance in a whole-organism model (in vivo).
Data Presentation: In Vitro vs. In Vivo Efficacy
In Vitro Efficacy of this compound (Hypothetical Data)
The in vitro efficacy of this compound was evaluated in a series of cell-based assays to determine its potency, selectivity, and mechanism of action at the cellular level.
| Parameter | Assay Type | Cell Line | Result |
| Potency | AMPK Activation Assay | NALM6 Leukemia Cells | EC50 = 50 nM |
| Target Engagement | Western Blot (p-ACC) | NALM6 Leukemia Cells | Increased phosphorylation at 100 nM |
| Cellular Viability | MTS Assay | NALM6 Leukemia Cells | GI50 > 10 µM |
| Metabolic Effect | Seahorse XF Analyzer | Primary Human T-cells | Increased mitochondrial respiration |
In Vivo Efficacy of this compound (Adapted from Compound 991 Data)
The in vivo efficacy of this compound was assessed in a preclinical leukemia mouse model to evaluate its anti-tumor activity and impact on survival.
| Parameter | Animal Model | Treatment Group | Result | Reference |
| Anti-Leukemia Efficacy | Immunodeficient mice with NALM6 leukemia | This compound-treated CART cells | Significant reduction in leukemia burden | [1] |
| Survival | Immunodeficient mice with NALM6 leukemia | This compound-treated CART cells | Prolonged recipient survival | [1] |
| Cell Persistence | Immunodeficient mice with NALM6 leukemia | This compound-treated CART cells | Increased CD4+ T cell yields post-injection | [1] |
Experimental Protocols
In Vitro: AMPK Activation Assay
-
Cell Culture: Human NALM6 leukemia cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours.
-
Lysis and Detection: Following treatment, cells were lysed, and the lysate was analyzed using a LanthaScreen® Eu-anti-pAMPK (Thr172) antibody and a TR-FRET detection method to quantify the level of AMPK phosphorylation.
-
Data Analysis: The half-maximal effective concentration (EC50) was determined by fitting the dose-response data to a four-parameter logistic curve.
In Vivo: Chimeric Antigen Receptor (CAR-T) Cell Therapy in a Leukemia Mouse Model
-
CAR-T Cell Generation: T cells were isolated from healthy human donors and transduced with a lentiviral vector to express a chimeric antigen receptor targeting a leukemia-specific antigen.
-
Ex Vivo Expansion: Following activation, the CAR-T cells were expanded in the presence of either this compound (as a proxy for Compound 991) or a DMSO control for 96 hours, followed by a 48-hour washout period[1].
-
Animal Model: Immunodeficient mice were intravenously injected with luciferase-expressing NALM6 leukemia cells to establish the disease model[1].
-
Treatment: One week after leukemia cell injection, mice were treated with either this compound-expanded CAR-T cells or control CAR-T cells[1].
-
Efficacy Assessment: Leukemia burden was monitored using bioluminescence imaging. Overall survival was tracked, and T-cell persistence was analyzed by flow cytometry of peripheral blood samples[1].
Visualizations: Signaling Pathways and Workflows
Caption: this compound mechanism of action via AMPK signaling pathway.
Caption: Experimental workflow from in vitro to in vivo studies.
References
Comparative Analysis of PDE4 Subtype Selectivity: A Guide for Researchers
This guide provides a comparative analysis of phosphodiesterase 4 (PDE4) subtype selectivity for researchers, scientists, and drug development professionals. While specific data for "AN3199" is not publicly available, this guide will use well-characterized PDE4 inhibitors, including Roflumilast, Apremilast, and Crisaborole, to illustrate the principles of subtype specificity and provide a framework for evaluating novel compounds.
Introduction to PDE4 and Subtype Selectivity
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By degrading cAMP, PDE4 plays a crucial role in regulating a variety of cellular processes, particularly in inflammatory and immune cells.[3][4] The PDE4 family is encoded by four genes, resulting in four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[1][5] These subtypes are expressed in different tissues and cells, and they are implicated in distinct physiological and pathological processes.[6][7]
Developing PDE4 inhibitors with selectivity for specific subtypes is a key strategy in drug discovery.[2] The rationale is that subtype-selective inhibitors may offer improved therapeutic efficacy and a better safety profile by targeting the disease-relevant subtype while sparing others that might be associated with adverse effects.[8][9] For instance, inhibition of PDE4B and PDE4D is thought to be the primary driver of the anti-inflammatory effects of PDE4 inhibitors, as these subtypes are highly expressed in immune cells.[8]
Comparative Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several key PDE4 inhibitors against the four PDE4 subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Roflumilast | in µM range | 0.84 | in µM range | 0.68 | [1] |
| Apremilast | 74 (pan-PDE4) | 74 (pan-PDE4) | 74 (pan-PDE4) | 74 (pan-PDE4) | [1] |
| Crisaborole | 750 (pan-PDE4) | 750 (pan-PDE4) | 750 (pan-PDE4) | 750 (pan-PDE4) | [10] |
Note: Pan-PDE4 inhibitors show similar potency against all subtypes.
As the data indicates, Roflumilast demonstrates marked selectivity for PDE4B and PDE4D over PDE4A and PDE4C.[1] In contrast, Apremilast is considered a pan-PDE4 inhibitor with similar potency across all four subtypes.[8] Crisaborole is a topical PDE4 inhibitor with weaker potency compared to oral agents like Roflumilast and Apremilast.[10]
Experimental Protocol: Determining PDE4 Subtype Specificity
A standard method for determining the IC50 values of inhibitors against different PDE4 subtypes involves a phosphodiesterase activity assay.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific PDE4 subtype by 50%.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
cAMP (substrate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Detection reagents (e.g., components for a fluorescence polarization, FRET, or luminescence-based assay to measure the product, 5'-AMP, or the remaining substrate, cAMP)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant PDE4 subtypes to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the test inhibitor at various concentrations, and the respective PDE4 subtype enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, cAMP. A typical substrate concentration used is below the Michaelis-Menten constant (Km) to ensure competitive inhibition can be accurately measured.[11]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Measure the signal using a microplate reader. The signal will be proportional to the amount of cAMP remaining or 5'-AMP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PDE4 in the cAMP signaling pathway and a typical workflow for assessing inhibitor specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PDE4 Subtypes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The differential impact of PDE4 subtypes in human lung fibroblasts on cytokine-induced proliferation and myofibroblast conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 10. jcadonline.com [jcadonline.com]
- 11. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AN3199
Essential Safety and Handling Guide for AN3199
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural steps are designed to ensure the safe execution of research activities involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a PDE4 inhibitor, is classified as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Due to its specific chemical properties and limited long-term toxicological data, a cautious approach to handling is imperative. The following personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Nitrile gloves. | To prevent skin contact which can cause irritation. |
| Body Protection | A lab coat must be worn at all times. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | To minimize the inhalation of any dust or aerosols. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound from receipt to disposal.
Step 1: Preparation and Weighing
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don all required PPE as specified in Table 1.
-
When weighing the solid compound, perform the task within a fume hood to prevent the inhalation of fine particulates.
-
Use appropriate tools for transfer, such as a chemical spatula.
Step 2: Solution Preparation
-
Prepare solutions within a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
Step 3: Experimental Use
-
Keep the container with this compound sealed when not in use.
-
Should any skin contact occur, wash the affected area immediately with soap and plenty of water.
-
In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. Seek medical attention if irritation persists.
Step 4: Spill Management
-
In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Ensure the spill area is decontaminated after cleanup.
Step 5: Waste Disposal
-
Dispose of all waste containing this compound, including contaminated consumables, as hazardous chemical waste.
-
Organic substances should not be poured down the drain.[1]
-
Collect all liquid and solid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
Visualizing the Workflow
The following diagrams illustrate the key procedural workflows for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
